molecular formula C29H32N6O4S B15604564 Quizartinib-d8

Quizartinib-d8

Katalognummer: B15604564
Molekulargewicht: 568.7 g/mol
InChI-Schlüssel: CVWXJKQAOSCOAB-BHMVLGHDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quizartinib-d8 is a useful research compound. Its molecular formula is C29H32N6O4S and its molecular weight is 568.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C29H32N6O4S

Molekulargewicht

568.7 g/mol

IUPAC-Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[6-[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)ethoxy]imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl]urea

InChI

InChI=1S/C29H32N6O4S/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36)/i10D2,11D2,13D2,14D2

InChI-Schlüssel

CVWXJKQAOSCOAB-BHMVLGHDSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

In-Depth Technical Guide: Quizartinib-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of Quizartinib-d8, a deuterated analog of the potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, Quizartinib (B1680412). This document is intended to support research and development activities by providing key data on its chemical and physical properties, analytical methods for its characterization, and its biological context.

Quantitative Data Summary

While a specific Certificate of Analysis for a single batch of this compound is not publicly available, the following tables summarize typical quality control data based on information from various suppliers and related scientific literature. It is important to note that some data pertains to the non-deuterated parent compound, Quizartinib, and is provided here for reference.

Table 1: Physical and Chemical Properties

PropertySpecificationSource
Chemical Name N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-(2-morpholinoethoxy-d8)imidazo[2,1-b]benzothiazol-2-yl)phenyl)ureaInferred from Quizartinib structure
Synonyms AC220-d8[1]
CAS Number 1300734-19-3[1]
Molecular Formula C29H24D8N6O4SInferred from Quizartinib structure
Molecular Weight 568.78 g/mol Calculated
Appearance White to off-white powder[2]
Purity (Quizartinib) ≥98%[2][3]
Purity ([2H4]-Quizartinib) >95%[4]
Solubility (Quizartinib) Soluble in DMSO (to 100 mM)[3]

Table 2: Analytical Data Summary

Analytical TestTypical Results
High-Performance Liquid Chromatography (HPLC) Purity ≥98% (for Quizartinib)
Mass Spectrometry (MS) Consistent with the expected mass for the deuterated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Spectrum consistent with the deuterated structure.

Experimental Protocols

Detailed methodologies for the quality control and analysis of Quizartinib and its deuterated analogs are crucial for accurate research. The following protocols are based on published analytical methods.[4]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a Quizartinib sample.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method:

  • Prepare a standard solution of Quizartinib of known concentration in a suitable solvent (e.g., DMSO).

  • Prepare the sample solution of Quizartinib at a similar concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the peak area of Quizartinib and any impurities.

  • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantification

This method is adapted from a validated assay for the quantification of Quizartinib in plasma, using a deuterated internal standard ([2H4]-Quizartinib).[4]

Objective: To accurately quantify this compound in a biological matrix.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions:

  • Column: Acquity UPLC BEH C18 1.7 µm (2.1 × 100 mm)[4]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% acetic acid in water[4]

  • Mobile Phase B: 0.1% acetic acid in acetonitrile[4]

  • Gradient: A linear gradient from 30% to 99% of mobile phase B.[4]

  • Flow Rate: 0.4 mL/min[4]

  • Column Temperature: 45°C[4]

  • Injection Volume: 3 µL[4]

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[4]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quizartinib: m/z 561.2 → 420.9 (quantifier), 561.2 → 114 (qualifier)[4]

    • [2H4]-Quizartinib (Internal Standard): Specific transition to be determined based on the deuteration pattern.

  • Cone Voltage: 40 V (for Quizartinib)[4]

  • Collision Energy: 30 eV (for quantifier ion) and 40 eV (for qualifier ion) for Quizartinib[4]

Method:

  • Sample Preparation: Perform a liquid-liquid extraction of the plasma samples.

  • Calibration Standards: Prepare a series of calibration standards with known concentrations of this compound and a fixed concentration of the internal standard.

  • Analysis: Inject the prepared samples and calibration standards into the UPLC-MS/MS system.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the unknown samples from the calibration curve.

Mandatory Visualizations

Signaling Pathway of FLT3 and Inhibition by Quizartinib

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common in Acute Myeloid Leukemia (AML) and lead to its constitutive activation.[5][6] This results in the uncontrolled proliferation of leukemia cells through the activation of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[7][8] Quizartinib is a potent and selective inhibitor of FLT3, binding to the ATP-binding site of the receptor and preventing its autophosphorylation and subsequent activation of these downstream pathways.[7]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/RAF/MEK/ERK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_stat_pathway STAT Pathway cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 Quizartinib Quizartinib Quizartinib->FLT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: FLT3 signaling and inhibition by Quizartinib.

Experimental Workflow for this compound Quality Control

The quality control of this compound involves a series of analytical tests to ensure its identity, purity, and quality. A typical workflow is outlined below.

QC_Workflow cluster_workflow This compound Quality Control Workflow start Start: Receive This compound Sample visual_inspection Visual Inspection (Appearance, Color) start->visual_inspection solubility_test Solubility Test visual_inspection->solubility_test hplc HPLC Analysis (Purity) solubility_test->hplc ms Mass Spectrometry (Identity, MW) hplc->ms nmr NMR Spectroscopy (Structure) ms->nmr decision Pass/Fail Decision nmr->decision end End: Release Batch decision->end Pass

Caption: Quality control workflow for this compound.

References

A Technical Guide to Quizartinib-d8 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Quizartinib-d8, a deuterated analog of the potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, Quizartinib. This document details its suppliers, availability, and technical specifications, alongside experimental protocols for its evaluation.

This compound serves as a valuable tool in pharmacokinetic (PK) studies and as an internal standard for the quantification of Quizartinib in biological samples. Deuterium labeling enhances its utility in metabolic stability assays and allows for precise tracking and differentiation from its non-deuterated counterpart.

Supplier and Availability of this compound

This compound is available from various chemical suppliers catering to the research and development community. The availability and pricing can vary, and it is recommended to contact the suppliers directly for the most current information.

SupplierProduct NameCAS NumberAvailability
MedChemExpressThis compound (AC220-d8)1300734-19-3Inquire for quote[1][2]

Technical Data and Chemical Properties

While specific data for this compound, such as isotopic purity, should be obtained from the supplier's Certificate of Analysis, the chemical and biological properties are largely based on its parent compound, Quizartinib.

PropertyValueSource
Molecular Formula C₂₉H₂₄D₈N₆O₄SMedChemExpress
Molecular Weight 568.78 (as d8)Calculated
Purity Typically ≥98%[3][4]
Solubility Soluble in DMSO (to 100 mM)[4]
Storage Store at -20°C[3][4]
Mechanism of Action Potent and selective second-generation type II FLT3 inhibitor[1][2]
Binding Affinity (Kd) 1.6 nM for FLT3[1][2]
IC₅₀ (FLT3-ITD) 1.1 nM (in MV4-11 cells)[1][2]
IC₅₀ (wild-type FLT3) 4.2 nM (in RS4;11 cells)[2]
IC₅₀ (Cell Proliferation) 0.56 nM (in MV4-11 cells)[4]

Mechanism of Action: FLT3 Signaling Inhibition

Quizartinib is a highly selective inhibitor of the FLT3 receptor tyrosine kinase.[5][6] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival in Acute Myeloid Leukemia (AML).[5][7] Quizartinib binds to the ATP-binding domain of the inactive FLT3 receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[5][7][8][9] This blockade of signaling through pathways such as STAT5, PI3K/AKT, and RAS/RAF/MEK/ERK ultimately leads to the inhibition of leukemic cell proliferation and the induction of apoptosis.[7][10]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/RAF/MEK/ERK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_stat_pathway STAT5 Pathway cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes STAT5->Proliferation Promotes Quizartinib Quizartinib Quizartinib->FLT3 Inhibits

FLT3 signaling pathway and Quizartinib's point of inhibition.

Experimental Protocols

The following are generalized protocols for evaluating the biological activity of this compound. Specific details may need to be optimized for individual experimental setups.

Cell Viability Assay (e.g., using CellTiter-Glo®)

This assay determines the effect of this compound on the proliferation of AML cells, such as the FLT3-ITD positive cell line MV4-11.

Materials:

  • AML cell line (e.g., MV4-11)

  • This compound (stock solution in DMSO)

  • 96-well white, clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.[11]

  • Compound Preparation: Prepare a serial dilution of this compound in complete medium. Final concentrations may range from 0.1 nM to 1000 nM. Include a DMSO vehicle control.[11]

  • Cell Treatment: Add the diluted this compound or vehicle control to the respective wells.[11]

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[11]

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.[11]

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the log of the this compound concentration to determine the IC₅₀ value.

Western Blotting for FLT3 Signaling Pathway Analysis

This protocol is used to analyze the phosphorylation status of FLT3 and its downstream targets to confirm the mechanism of action of this compound.

Materials:

  • AML cell line (e.g., MV4-11)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Culture MV4-11 cells and treat with varying concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).[12][13]

  • Cell Lysis:

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer.[13]

    • Clarify the lysate by centrifugation.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[13]

  • SDS-PAGE and Transfer:

    • Prepare samples with Laemmli sample buffer and boil.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel for electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[11]

  • Detection: Add ECL substrate and detect the chemiluminescent signal using an imaging system.[11]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping protein like actin).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_assays Assays start Start cell_culture AML Cell Culture (e.g., MV4-11) start->cell_culture treatment Treat with This compound cell_culture->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay western_blot Western Blot (P-FLT3, P-STAT5, etc.) treatment->western_blot data_analysis Data Analysis (IC50, Protein Levels) viability_assay->data_analysis western_blot->data_analysis results Results data_analysis->results

A generalized workflow for the in vitro evaluation of this compound.

References

The Precision Strike: A Technical Guide to Quizartinib's Mechanism of Action and FLT3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quizartinib (B1680412), a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor, has emerged as a critical therapeutic agent in the management of Acute Myeloid Leukemia (AML) harboring FLT3 internal tandem duplication (ITD) mutations. This technical guide provides an in-depth exploration of quizartinib's mechanism of action, its inhibitory effects on the FLT3 signaling pathway, and the experimental methodologies used to characterize its activity. Detailed protocols for key assays, quantitative data on its efficacy, and an overview of resistance mechanisms are presented to offer a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction: The Role of FLT3 in Acute Myeloid Leukemia

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] In a significant subset of Acute Myeloid Leukemia (AML) patients, mutations in the FLT3 gene lead to constitutive activation of the kinase, driving uncontrolled cell growth and contributing to a poor prognosis.[2][3]

The most common activating mutations are internal tandem duplications (ITD) within the juxtamembrane domain, present in approximately 25% of AML cases, and point mutations in the tyrosine kinase domain (TKD), found in about 5-10% of patients.[2][4] These mutations result in ligand-independent dimerization and autophosphorylation of the FLT3 receptor, leading to the aberrant activation of downstream signaling pathways critical for leukemogenesis.[3][5]

Quizartinib: A Second-Generation FLT3 Inhibitor

Quizartinib (formerly AC220) is a small molecule inhibitor designed for high potency and selectivity against FLT3.[6] It is classified as a type II inhibitor, binding to the inactive conformation of the FLT3 kinase domain.[7] This mode of binding allows quizartinib to interact with the juxtamembrane region adjacent to the ATP-binding site, an area accessible only when the receptor is inactive, thereby preventing its activation.[7]

Mechanism of Action

Quizartinib and its major active metabolite, AC886, competitively bind to the ATP-binding pocket of the FLT3 receptor.[8] This binding event prevents the autophosphorylation of the receptor, a critical step in its activation.[1][8] By inhibiting FLT3 kinase activity, quizartinib effectively blocks the downstream signaling cascades that promote leukemic cell proliferation and survival.[1][9] The primary pathways disrupted include the RAS/RAF/MEK/ERK and PI3K/AKT pathways, as well as the STAT5 signaling pathway, which is particularly prominent in FLT3-ITD positive AML.[1][4][5] The suppression of these pathways ultimately induces apoptosis (programmed cell death) in FLT3-dependent cancer cells.[1][9]

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane FLT3 Ligand FLT3 Ligand FLT3_receptor FLT3 Receptor (Inactive) FLT3 Ligand->FLT3_receptor Ligand Binding Dimerization Dimerization FLT3_receptor->Dimerization Active_FLT3 Active_FLT3 Dimerization->Active_FLT3 RAS_RAF_MEK_ERK RAS_RAF_MEK_ERK Active_FLT3->RAS_RAF_MEK_ERK PI3K_AKT PI3K_AKT Active_FLT3->PI3K_AKT STAT5 STAT5 Active_FLT3->STAT5 FLT3_ITD FLT3_ITD FLT3_ITD->Dimerization Constitutive Activation FLT3_TKD FLT3_TKD FLT3_TKD->Dimerization Constitutive Activation Quizartinib Quizartinib Quizartinib->FLT3_receptor Inhibition Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival STAT5->Proliferation STAT5->Survival

Quantitative Analysis of Quizartinib's Efficacy

The potency of quizartinib has been quantified through various in vitro and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Quizartinib
Cell LineFLT3 StatusAssay TypeIC50 (nM)Reference
MV4-11Homozygous ITDCell Proliferation0.56[2]
MV4-11Homozygous ITDFLT3 Phosphorylation0.50[2]
MOLM-14Heterozygous ITDApoptosis Induction~1-2[2]
RS4;11Wild-TypeFL-Stimulated Erk1/2 Phos.0.3[2]
RS4;11Wild-TypeFL-Stimulated Akt Phos.3[2]
SEM-K2Wild-Type (amplified)STAT5 Phosphorylation~0.3-0.7[2]
Table 2: Binding Affinity of Quizartinib and its Metabolite
CompoundTargetBinding Affinity (Kd, nM)Reference
QuizartinibFLT31.6[2]
AC886 (active metabolite)FLT31.1[2]
Table 3: Clinical Efficacy of Quizartinib in FLT3-ITD Positive AML (QuANTUM-First Trial)
ParameterQuizartinib + ChemotherapyPlacebo + ChemotherapyHazard Ratio (95% CI)p-valueReference
Median Overall Survival (months)31.915.10.78 (0.62 - 0.98)0.0324[10][11]
Complete Remission (CR) Rate55%55%--[11][12]
Median Duration of CR (months)38.612.4--[11][12]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of FLT3 inhibitors like quizartinib.

In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™)

This assay measures the kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant FLT3 enzyme

  • Myelin Basic Protein (MBP) or a specific peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of quizartinib in the kinase assay buffer. Include a DMSO vehicle control.

  • Enzyme Addition: Dilute the recombinant FLT3 enzyme in the kinase assay buffer and add to the wells containing the inhibitor. Incubate for 10-15 minutes at room temperature.[13]

  • Initiate Kinase Reaction: Prepare a substrate/ATP mixture. The final ATP concentration should be near its Km for FLT3 (typically 10-100 µM).[13] Add this mixture to each well to start the reaction. Incubate at room temperature for 60-120 minutes.[13]

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[13][14]

  • Generate Luminescent Signal: Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30-60 minutes at room temperature.[13][14]

  • Data Acquisition: Measure the luminescence of each well. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each quizartinib concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[13]

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the effect of quizartinib on the viability of AML cells.

Materials:

  • AML cell line (e.g., MV4-11, MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Quizartinib stock solution in DMSO

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Spectrophotometer or luminometer

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).[2]

  • Compound Treatment: Prepare serial dilutions of quizartinib in the culture medium and add to the cells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Solubilize the crystals with a solubilization buffer (e.g., SDS/HCl) and measure the absorbance at 570 nm.[15]

    • For CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, mix to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence.[2]

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the IC50 value.

Western Blot for FLT3 Phosphorylation

This immunoassay assesses the phosphorylation status of FLT3 and downstream signaling proteins to confirm the mechanism of action.

Materials:

  • AML cell line (e.g., MV4-11)

  • Quizartinib

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with varying concentrations of quizartinib for a specified time (e.g., 2 hours).[2] Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer.[6]

  • Protein Quantification: Determine the protein concentration of each lysate.[6]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.[6]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.[6]

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.[6] Analyze the band intensities to determine the effect of quizartinib on protein phosphorylation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Cell_Viability Cell-Based Viability Assay (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Viability Confirms Cellular Potency Western_Blot Mechanism of Action (Western Blot for pFLT3) Cell_Viability->Western_Blot Confirms Target Engagement Xenograft_Model AML Xenograft Mouse Model Western_Blot->Xenograft_Model Proceed to In Vivo Efficacy_Study Efficacy Studies (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study PD_Analysis Pharmacodynamic Analysis (pFLT3 in Tumors) Efficacy_Study->PD_Analysis Phase_I Phase I Trials (Safety & PK/PD) PD_Analysis->Phase_I Proceed to Clinical Trials Phase_II_III Phase II/III Trials (Efficacy & Survival) Phase_I->Phase_II_III

Mechanisms of Resistance to Quizartinib

Despite the significant efficacy of quizartinib, resistance remains a clinical challenge. The primary mechanisms of resistance can be categorized as on-target (FLT3-dependent) and off-target (FLT3-independent).

  • On-Target Resistance: The most common on-target resistance mechanism involves the acquisition of secondary mutations within the FLT3 tyrosine kinase domain.[13][14] Mutations at the "gatekeeper" residue F691 and the activation loop residue D835 can interfere with quizartinib binding, rendering the drug less effective.[14][16] Single-cell analyses have revealed that multiple resistant clones, each with different mutations, can emerge within the same patient, highlighting the clonal heterogeneity of AML.[14][17]

  • Off-Target Resistance: Resistance can also arise through the activation of bypass signaling pathways that circumvent the need for FLT3 signaling.[13] Upregulation of other tyrosine kinases, such as AXL, and sustained activation of downstream effectors like STAT5 can promote cell survival despite effective FLT3 inhibition.[13] Additionally, the bone marrow microenvironment can contribute to resistance by providing survival signals to leukemic cells.[13]

Conclusion

Quizartinib represents a significant advancement in the targeted therapy of FLT3-ITD positive AML. Its potent and selective inhibition of the FLT3 signaling pathway leads to a substantial clinical benefit. A thorough understanding of its mechanism of action, the experimental methods for its evaluation, and the evolving landscape of resistance mechanisms is crucial for optimizing its use and developing next-generation therapeutic strategies. This guide provides a foundational resource for researchers and clinicians working to improve outcomes for patients with this aggressive form of leukemia.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Quizartinib-d8 in Bioanalytical Methods by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Quizartinib (B1680412) in biological matrices using its deuterated internal standard, Quizartinib-d8, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quizartinib is a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor, and its accurate quantification is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.

Introduction

Quizartinib is a significant therapeutic agent in the treatment of Acute Myeloid Leukemia (AML), particularly in patients with FLT3 mutations. To understand its absorption, distribution, metabolism, and excretion (ADME) properties, a robust and reliable bioanalytical method is crucial. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS analysis as it compensates for variability in sample preparation and matrix effects, ensuring the highest accuracy and precision.

The following sections detail validated methods for the quantification of Quizartinib in plasma, summarizing key performance characteristics and providing step-by-step protocols for sample preparation, chromatographic separation, and mass spectrometric detection.

Quantitative Data Summary

The performance of various LC-MS/MS methods for Quizartinib quantification is summarized below. These tables provide a comparative overview of linearity, accuracy, precision, and other validation parameters.

Table 1: Summary of LC-MS/MS Method Validation Parameters for Quizartinib Quantification

ParameterMethod 1 (Mouse Plasma)[1]Method 2 (Rat Plasma)[2][3]Method 3 (Human Plasma)[4][5]Method 4 (Human Plasma)[6]
Internal Standard Deuterated Quizartinib[1]Ibrutinib[2][3][2H4]-Quizartinib[7]d4-Quizartinib[6]
Linearity Range (ng/mL) 2 - 2000[1]2 - 1000[2][3]6 - 200[4][5]0.50 - 500[6]
Correlation Coefficient (r²) > 0.9958[1]> 0.998[2][3]Not ReportedNot Reported
Lower Limit of Quantification (LLOQ) (ng/mL) 2[1]2[2]6[4]0.5[6][8]
Intra-day Precision (%RSD) 2.9 - 6.0[1]≤ 13.07[2][3]3 - 11[4][5]5.2 (at LLOQ)[6]
Inter-day Precision (%RSD) 4.5 - 8.9[1]≤ 13.17[2][3]3 - 11[4][5]Not Reported
Accuracy (% Bias) 91.7 - 109.4[1]Not Reported88 - 97[4][5]-10.2 to 7.8[6]

Experimental Protocols

The following protocols are synthesized from validated methods and provide a comprehensive guide for the bioanalysis of Quizartinib using this compound as an internal standard.

Sample Preparation: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)[1]

This method is efficient for extracting Quizartinib from plasma samples.

Materials:

Protocol:

  • To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Add approximately 25 mg of magnesium sulfate.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Table 2: Chromatographic Conditions

ParameterCondition
LC System UPLC/HPLC system
Column BEH C18 (or equivalent), 1.7 µm, 2.1 x 50 mm[2][3]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 3 µL[7]
Autosampler Temperature 6 °C[7]
Column Temperature 40 °C
Gradient Start with 95% A, decrease to 5% A over 3 min, hold for 1 min, then return to initial conditions and equilibrate for 1 min.
Mass Spectrometry

Table 3: Mass Spectrometric Conditions

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[2][3]
Capillary Voltage 1 kV[7]
Source Temperature 150 °C[7]
Desolvation Temperature 500 °C[7]
Desolvation Gas Flow 1000 L/h[7]
Cone Gas Flow 150 L/h[7]
Collision Gas Argon at 0.17 mL/min[7]
Detection Mode Multiple Reaction Monitoring (MRM)

Table 4: MRM Transitions (Note: Transitions for d8 may require slight optimization but will be very close to d4)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Quizartinib561.2[7]420.9 (quantifier)[7]40[7]30[7]
114 (qualifier)[7]40[7]
This compound (projected from d4)569.2 (565.1 for d4)[6]429.1 (425.1 for d4)[6]~40~30

Visualizations

Bioanalytical Workflow

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with This compound (IS) Sample->Spike Extract Extraction (e.g., SALLE) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Ratio Analyte/IS Ratio Integration->Ratio Calib Calibration Curve Ratio->Calib Quant Quantification Calib->Quant

Caption: Bioanalytical workflow for Quizartinib quantification.

Method Validation Parameters

Method_Validation cluster_precision Precision Types cluster_stability Stability Conditions Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability IntraDay Intra-day Precision->IntraDay InterDay Inter-day Precision->InterDay FreezeThaw Freeze-Thaw Stability->FreezeThaw ShortTerm Short-Term (Bench-top) Stability->ShortTerm LongTerm Long-Term (Freezer) Stability->LongTerm StockSolution Stock Solution Stability->StockSolution

Caption: Key parameters for bioanalytical method validation.

References

Application Note: Quantification of Quizartinib in Plasma by UPLC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Quizartinib (B1680412) in plasma. The methodology employs Quizartinib-d8 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward liquid-liquid extraction or salting-out assisted liquid-liquid extraction, providing clean extracts and minimizing matrix effects. Chromatographic separation is performed on a C18 reversed-phase column, followed by detection using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Quizartinib.

Introduction

Quizartinib is a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor, a receptor tyrosine kinase that is frequently mutated in Acute Myeloid Leukemia (AML).[1][2] Accurate quantification of Quizartinib in biological matrices is essential for pharmacokinetic assessments and to establish a clear relationship between drug exposure and clinical response.[3] UPLC-MS/MS offers the high sensitivity and specificity required for bioanalytical assays.[4] This document provides a detailed protocol for the quantification of Quizartinib in plasma using this compound as the internal standard.

Experimental

Materials and Reagents
Instrumentation
  • UPLC System: Acquity UPLC System (or equivalent)[4]

  • Mass Spectrometer: Xevo TQ-S Mass Spectrometer (or equivalent triple quadrupole mass spectrometer)[4]

  • Analytical Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)[4]

Sample Preparation: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

A salting-out assisted liquid-liquid extraction (SALLE) method has been shown to be effective for sample pretreatment.[5][6]

  • To 50 µL of plasma sample, add 25 µL of internal standard solution (this compound in acetonitrile).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Add approximately 25 mg of magnesium sulfate.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 145 µL of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% acetic acid and 10 mM ammonium acetate).[7]

  • Centrifuge and transfer the clear supernatant to autosampler vials for analysis.[7]

UPLC-MS/MS Method

UPLC Conditions

ParameterValue
ColumnAcquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A10 mM Ammonium Acetate and 0.1% Acetic Acid in Water[4]
Mobile Phase B0.1% Acetic Acid in Acetonitrile[4]
Flow Rate0.4 mL/min[4]
Column Temperature45°C[4]
Injection Volume5 µL
Gradient0-0.2 min, 30% B; 0.2-3.0 min, linear gradient to 99% B; hold for 1 min; 4.0-4.2 min, linear gradient to 30% B; hold for 1.3 min[4]
Run Time5.5 minutes[4]

MS/MS Conditions

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)[1][2]
Detection ModeMultiple Reaction Monitoring (MRM)[1][2]
Capillary Voltage3.0 kV
Cone Voltage40 V[7]
MRM Transitions
Quizartinib561.2 -> 420.9 (quantifier), 561.2 -> 114 (qualifier)[7]
This compound (IS)565.2 -> 118 (quantifier), 565.2 -> 424.9 (qualifier)[7]
Collision EnergyQuizartinib: 30 eV (quantifier), 40 eV (qualifier); this compound: 40 eV (quantifier), 30 eV (qualifier)[7]

Method Validation Summary

The presented method has been validated according to regulatory guidelines, demonstrating high accuracy and precision.[1][2]

ParameterResult
Linearity Range2 - 2000 ng/mL[5][6]
Correlation Coefficient (r²)> 0.995[5]
Within-Run Precision2.9 - 6.0%[5]
Between-Run Precision4.5 - 8.9%[5]
Accuracy91.7 - 109.4%[5]

Experimental Workflow and Signaling Pathway Diagrams

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip salle SALLE (MgSO4) protein_precip->salle centrifuge1 Centrifugation salle->centrifuge1 evaporate Evaporation centrifuge1->evaporate reconstitute Reconstitution evaporate->reconstitute injection UPLC Injection reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve ratio->calibration quantification Quantification calibration->quantification

Caption: UPLC-MS/MS workflow for Quizartinib quantification.

Quizartinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_quizartinib cluster_downstream Downstream Signaling FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 P AKT AKT FLT3->AKT P ERK ERK FLT3->ERK P Quizartinib Quizartinib Quizartinib->FLT3 Inhibition Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation ERK->Proliferation

Caption: Simplified FLT3 signaling pathway inhibited by Quizartinib.

Conclusion

The UPLC-MS/MS method described provides a reliable and sensitive approach for the quantification of Quizartinib in plasma. The use of a deuterated internal standard, coupled with an efficient sample preparation technique, ensures the accuracy and robustness of the results. This method is well-suited for supporting clinical and preclinical studies of Quizartinib.

References

Application Note: High-Throughput Bioanalysis of Quizartinib in Plasma for Pharmacokinetic Studies Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals.

Abstract

Quizartinib (B1680412) is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) that is FLT3 internal tandem duplication (ITD) positive. Understanding the pharmacokinetic (PK) profile of Quizartinib and its major active metabolite, AC886, is crucial for optimizing dosing strategies and ensuring patient safety and efficacy. This application note details a robust and sensitive bioanalytical method for the simultaneous quantification of Quizartinib and AC886 in plasma samples using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard, [2H4]-Quizartinib, ensures high accuracy and precision, correcting for matrix effects and variability in sample processing. This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of key pharmacokinetic parameters derived from studies employing this methodology.

Introduction

Quizartinib is an oral small molecule receptor tyrosine kinase inhibitor that targets the FLT3 receptor.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2] Quizartinib and its active metabolite, AC886, potently inhibit FLT3 kinase activity, thereby blocking downstream signaling pathways and inhibiting the proliferation of FLT3-ITD-dependent cells.[1]

Accurate measurement of Quizartinib and AC886 concentrations in biological matrices is essential for characterizing their absorption, distribution, metabolism, and excretion (ADME) properties. Pharmacokinetic studies are critical throughout the drug development process, from preclinical evaluation to clinical trials and therapeutic drug monitoring. The use of a deuterated internal standard, which has nearly identical physicochemical properties to the analyte but a different mass, is the gold standard in quantitative bioanalysis by LC-MS/MS. It effectively compensates for variations during sample extraction and ionization, leading to more reliable and reproducible results.

Signaling Pathway of FLT3 and Inhibition by Quizartinib

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[2][3] In normal hematopoiesis, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[4] This activation creates docking sites for various signaling and adapter proteins, leading to the activation of downstream pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, which promote cell survival and proliferation.[3][4][5]

In FLT3-ITD-positive AML, the receptor is constitutively activated, leading to uncontrolled cell proliferation and survival.[4] Quizartinib and its active metabolite AC886 are potent inhibitors of FLT3 kinase activity. They bind to the ATP-binding domain of FLT3, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[1] This inhibition of FLT3 signaling ultimately leads to apoptosis of the leukemic cells.

FLT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_quizartinib cluster_pathways FL FLT3 Ligand (FL) FLT3 FLT3 Receptor FL->FLT3 Binds PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS Quizartinib Quizartinib Quizartinib->FLT3 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: FLT3 signaling pathway and mechanism of inhibition by Quizartinib.

Experimental Protocols

This section provides a detailed methodology for the quantification of Quizartinib and its active metabolite AC886 in plasma using a deuterated internal standard.

Materials and Reagents
  • Analytes: Quizartinib, AC886

  • Internal Standard: [2H4]-Quizartinib (custom synthesis)

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (all LC-MS grade)

  • Additives: Formic acid, Ammonium acetate (B1210297)

  • Extraction Solvent: Dichloromethane or Methyl tert-butyl ether (MTBE)

  • Biological Matrix: Human or animal plasma (K2-EDTA)

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Quizartinib, AC886, and [2H4]-Quizartinib in DMSO or methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 ACN:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the [2H4]-Quizartinib stock solution to a final concentration of 100 ng/mL in 50:50 ACN:water.

Sample Preparation: Protein Precipitation (PPT)
  • Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL [2H4]-Quizartinib).

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Vortex and transfer to an autosampler vial for analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Aliquot 100 µL of plasma sample into a 2 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 50 µL of 0.1 M NaOH to basify the sample.

  • Add 1 mL of extraction solvent (e.g., dichloromethane).[6]

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute in 100 µL of mobile phase.

Experimental_Workflow Start Plasma Sample (Calibrator, QC, Unknown) Add_IS Add [2H4]-Quizartinib Internal Standard Start->Add_IS Extraction Sample Preparation (PPT or LLE) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporate Evaporation & Reconstitution Centrifuge->Evaporate UPLC_MSMS UPLC-MS/MS Analysis Evaporate->UPLC_MSMS Data_Processing Data Processing & Quantification UPLC_MSMS->Data_Processing End Pharmacokinetic Parameter Calculation Data_Processing->End

Caption: Bioanalytical workflow for Quizartinib pharmacokinetic studies.

UPLC-MS/MS Conditions

The following tables summarize typical instrument parameters for the analysis of Quizartinib and AC886.

Table 1: UPLC Parameters

ParameterValue
Column Acquity UPLC BEH C18, 1.7 µm (2.1 x 100 mm)[7]
Mobile Phase A 10 mM Ammonium acetate + 0.1% Acetic Acid in Water[7]
Mobile Phase B 0.1% Acetic Acid in Acetonitrile[7]
Flow Rate 0.4 mL/min[7]
Column Temperature 45°C[7]
Injection Volume 3 µL[7]
Gradient 0-0.2 min, 30% B; 0.2-3.0 min, 30-99% B; hold 1 min; 4-4.2 min, 99-30% B; hold 1.3 min[7]
Run Time 5.5 minutes[7]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[7]
Capillary Voltage 1.0 kV[7]
Source Temperature 150°C[7]
Desolvation Temperature 500°C[7]
Desolvation Gas Flow 1000 L/hr[7]
Cone Gas Flow 150 L/hr[7]
Collision Gas Argon

Table 3: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Quizartinib 561.2420.9 (quantifier), 114.0 (qualifier)[7]4030 / 40
AC886 575.2434.9 (estimated)4030
[2H4]-Quizartinib (IS) 565.2118.0 (quantifier), 424.9 (qualifier)[7]4040 / 30

Pharmacokinetic Data

The developed bioanalytical method has been successfully applied to pharmacokinetic studies in various populations, including healthy volunteers and patients with AML.[8][9] The pharmacokinetic parameters of Quizartinib and its active metabolite AC886 are summarized below.

Table 4: Summary of Quizartinib Pharmacokinetic Parameters

ParameterHealthy VolunteersRelapsed/Refractory AML PatientsNewly Diagnosed AML Patients (Continuation Phase)
Dose 20-90 mg, single or multiple doses[8]20-90 mg, multiple doses[8]30-60 mg, multiple doses[9]
Tmax (hr) ~4[7]~4~4
Apparent Clearance (CL/F) 1.76 L/h (median)[7]~70% interindividual variability[9]~70% interindividual variability[9]
Apparent Volume of Distribution (Vz/F) 212.9 L (central), 176.0 L (peripheral)[7]--
Protein Binding ≥99%[1]≥99%≥99%
Metabolism Primarily via CYP3A4/5 to form AC886[1]Primarily via CYP3A4/5Primarily via CYP3A4/5[10]
Elimination Predominantly via feces[7]Predominantly via fecesPredominantly via feces

Note: Pharmacokinetic parameters can vary based on patient population, co-administered medications, and other factors. The values presented are illustrative.

A population pharmacokinetic model for Quizartinib has been described as a three-compartment model with sequential zero- and first-order absorption and first-order elimination.[9][10] The model for the active metabolite AC886 is a two-compartment model with first-order formation and elimination.[9][10] Co-administration with strong CYP3A inhibitors can significantly increase Quizartinib exposure, necessitating dose adjustments.[8][9]

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of Quizartinib and its active metabolite AC886 in plasma using UPLC-MS/MS with a deuterated internal standard. The method is sensitive, specific, and robust, making it suitable for high-throughput analysis in pharmacokinetic studies. The use of a stable isotope-labeled internal standard ensures the accuracy and reliability of the data, which is critical for informing clinical decisions and optimizing the therapeutic use of Quizartinib in patients with FLT3-ITD positive AML.

References

Application Notes and Protocols for the Quantification of Quizartinib and Quizartinib-d8 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quizartinib (B1680412) is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2] It has demonstrated significant clinical efficacy in the treatment of Acute Myeloid Leukemia (AML), particularly in patients with FLT3 internal tandem duplication (FLT3-ITD) mutations.[1][3] Accurate quantification of Quizartinib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and specificity.[4][5] This document provides detailed application notes and protocols for the determination of Quizartinib and its deuterated internal standard, Quizartinib-d8, using Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The following tables summarize the key MRM parameters for the analysis of Quizartinib and a commonly used deuterated internal standard, Quizartinib-d4. These parameters are crucial for setting up a sensitive and specific LC-MS/MS method.

Table 1: MRM Parameters for Quizartinib and Quizartinib-d4

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Cone Voltage (V)Collision Energy (eV)
Quizartinib561.2420.91144030
Quizartinib-d4 (IS)565.2424.91184040

Data sourced from a validated UPLC-MS/MS method.[4]

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis for the quantification of Quizartinib in plasma.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes a common method for extracting Quizartinib from plasma samples.

Materials:

  • Human plasma samples

  • Quizartinib and this compound standard solutions

  • Ethyl acetate (B1210297) and tert-butyl methyl ether (1:1, v/v)

  • Acetonitrile

  • Water with 0.1% acetic acid and 10 mM ammonium (B1175870) acetate

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (e.g., SpeedVac)

Procedure:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 30 µL of the internal standard working solution (e.g., 480 ng/mL of Quizartinib-d4).[4]

  • Add 500 µL of the extraction solvent mixture (ethyl acetate:tert-butyl methyl ether, 1:1).[4]

  • Vortex mix the tubes for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.[4]

  • Carefully transfer 400 µL of the upper organic layer to a new clean tube.[4]

  • Evaporate the solvent to dryness using a sample concentrator.[4]

  • Reconstitute the dried extract with 145 µL of the mobile phase (70:30 water with 0.1% acetic acid and 10 mM ammonium acetate:acetonitrile with 0.1% acetic acid).[4][6]

  • Centrifuge the reconstituted sample to pellet any insoluble material.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[6]

LC-MS/MS Analysis

This protocol outlines the conditions for chromatographic separation and mass spectrometric detection.

Instrumentation:

  • UPLC system (e.g., Waters Acquity)

  • Tandem mass spectrometer (e.g., Waters Xevo TQ-S)

  • Analytical column: Acquity UPLC BEH C18, 1.7 µm (2.1 x 100 mm)[4]

LC Parameters:

  • Mobile Phase A: 10 mM ammonium acetate and 0.1% acetic acid in water[4][6]

  • Mobile Phase B: 0.1% acetic acid in acetonitrile[4][6]

  • Flow Rate: 0.4 mL/min[4]

  • Column Temperature: 45 °C[4]

  • Injection Volume: 3 µL[4]

  • Autosampler Temperature: 6 °C[4]

  • Gradient Program:

    • 0–0.2 min: 30% B

    • 0.2–3.0 min: Linear gradient from 30% to 99% B

    • 3.0–4.0 min: Hold at 99% B

    • 4.0–4.2 min: Linear gradient to 30% B

    • 4.2–5.5 min: Hold at 30% B[4]

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 1 kV[4]

  • Source Temperature: 150 °C[4]

  • Desolvation Temperature: 500 °C[4]

  • Desolvation Gas Flow: 1000 L/h[4]

  • Cone Gas Flow: 150 L/h[4]

  • Collision Gas: Argon at 0.17 mL/min[4]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions in Table 1.

Visualizations

Quizartinib Bioanalytical Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Quizartinib in plasma samples.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection Add_IS Addition of Internal Standard (this compound) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MSMS Tandem Mass Spectrometry (MRM Detection) UPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Quizartinib Quizartinib Quizartinib->FLT3 Inhibition

References

Application Note: Quantitative Analysis of Quizartinib in Plasma using a Validated LC-MS/MS Method with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quizartinib (B1680412) is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor used in the treatment of Acute Myeloid Leukemia (AML), particularly in patients with FLT3 internal tandem duplication (FLT3-ITD) mutations.[1][2] Accurate and precise quantification of Quizartinib in biological matrices like plasma is essential for pharmacokinetic assessments, therapeutic drug monitoring, and establishing clear exposure-response relationships.[3]

This document provides a detailed protocol for the development of a calibration curve for Quizartinib in plasma using its stable isotope-labeled internal standard (IS), Quizartinib-d8. The method utilizes Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), which is recognized for its high sensitivity and specificity in bioanalytical applications.[4][5] The protocol is intended for researchers, scientists, and drug development professionals.

Experimental Protocols

This section details the procedures for preparing solutions, calibration standards, and processing samples for LC-MS/MS analysis. The method is based on validated procedures from published literature.[1][4][6]

2.1. Materials and Reagents

  • Quizartinib reference standard

  • This compound (or [2H4]-Quizartinib) internal standard

  • Blank human or rat plasma (with K2-EDTA as anticoagulant)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid or Acetic Acid, LC-MS grade

  • Ammonium (B1175870) Acetate (B1210297), LC-MS grade

  • Ethyl Acetate, LC-MS grade

  • Tert-butyl methyl ether, LC-MS grade

2.2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Quizartinib and this compound in methanol to prepare individual stock solutions at a concentration of 1 mg/mL.

    • Store stock solutions at -20°C.

  • Working Standard Solutions:

    • Prepare a series of Quizartinib working solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to spike blank plasma for calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (e.g., 80 ng/mL):

    • Prepare a working solution of this compound by diluting its primary stock solution with the appropriate solvent (e.g., mobile phase or acetonitrile). A final concentration of 80 ng/mL is a typical example.[4]

2.3. Preparation of Calibration Curve and Quality Control (QC) Samples

  • Calibration Standards (CS):

    • Prepare calibration standards by spiking the appropriate amount of Quizartinib working solution into blank plasma.

    • A typical calibration curve may range from 2 ng/mL to 1000 ng/mL.[1][2] For example, a ten-point curve could have concentrations of 6, 12, 18.75, 25, 37.5, 50, 75, 100, 150, and 200 ng/mL.[4][5]

    • Vortex each standard for 30 seconds.

  • Quality Control (QC) Samples:

    • Prepare QC samples in blank plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 20, 80, and 140 ng/mL).[4] These should be prepared from a separate stock weighing.

2.4. Sample Preparation (Liquid-Liquid Extraction)

This protocol describes a liquid-liquid extraction (LLE) procedure, which is effective for separating Quizartinib from plasma proteins.[1][2][4]

  • Aliquot 100 µL of each calibration standard, QC sample, or study sample into a clean microcentrifuge tube.

  • Add 30 µL of the this compound internal standard working solution to each tube (except for blank samples used to check for interference) and vortex briefly.[4]

  • Add 500 µL of an extraction solvent mixture (e.g., ethyl acetate and tert-butyl methyl ether, 1:1 v/v).[4]

  • Vortex mix vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 5 minutes to separate the organic and aqueous layers.[4]

  • Carefully transfer 400 µL of the upper organic layer to a new clean tube.[4]

  • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 150 µL of the mobile phase (e.g., 70:30 water:acetonitrile with 0.1% acetic acid and 10 mM ammonium acetate).[3][4]

  • Centrifuge the reconstituted samples to pellet any insoluble material.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[3]

Instrumental Analysis & Data Presentation

The following tables summarize typical parameters for a validated LC-MS/MS method for Quizartinib quantification.

3.1. LC-MS/MS System Parameters

ParameterTypical SettingReference(s)
LC System Ultra-Performance Liquid Chromatography (UPLC) System[3][4]
Mass Spectrometer Tandem Mass Spectrometer with Electrospray Ionization (ESI)[1][3]
Analytical Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50-100 mm (or equivalent)[2][3][4]
Mobile Phase A Water with 0.1% acetic acid and 10 mM ammonium acetate[3][4]
Mobile Phase B Acetonitrile with 0.1% acetic acid[3][4]
Flow Rate 0.4 mL/min[3][4]
Column Temperature 40-45 °C[3][4]
Injection Volume 3-5 µL[3][4]
Ionization Mode Positive Electrospray Ionization (ESI+)[1][3]
Detection Mode Multiple Reaction Monitoring (MRM)[1][3]
MRM Transition (Quizartinib) m/z 561.1 → 114.1[1][2][3]
MRM Transition (IS) m/z 565.2 → 118.0 (for [2H4]-Quizartinib) or 569.2 → 114.1 (predicted for d8)[4]
Collision Gas Argon[3]

3.2. Calibration Curve and Validation Summary

The performance of the calibration curve should be validated according to regulatory guidelines (e.g., FDA).[1][2]

ParameterTypical Acceptance Criteria / ResultReference(s)
Linear Range 2 - 1000 ng/mL or 6 - 200 ng/mL[1][2][4]
Regression Model Weighted (1/x²) linear least-squares regression[4]
Correlation Coefficient (r²) > 0.99[1][2][4]
Lower Limit of Quantification (LLOQ) 2 ng/mL (Signal-to-noise > 10)[1][7]
Intra-day Precision (%RSD) ≤ 13.1%[1][2]
Inter-day Precision (%RSD) ≤ 13.2%[1][2]
Accuracy (% of Nominal) 88 - 97% (within ±15% of nominal, ±20% at LLOQ)[4][8]
Extraction Recovery 90.3 - 106.5%[3]

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the quantification of Quizartinib from plasma samples.

G cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis Analysis & Data Processing A Prepare Stock Solutions (Quizartinib & this compound) B Prepare Working Solutions (Serial Dilutions) A->B C Spike Blank Plasma (Calibration Standards & QCs) B->C D Add Internal Standard (this compound) C->D E Liquid-Liquid Extraction (Add Organic Solvent & Vortex) D->E F Phase Separation (Centrifugation) E->F G Evaporate & Reconstitute F->G H LC-MS/MS Injection & Analysis G->H I Integrate Peak Areas (Quizartinib & IS) H->I J Calculate Peak Area Ratios I->J K Construct Calibration Curve (Ratio vs. Concentration) J->K

Caption: Experimental workflow for Quizartinib quantification in plasma.

References

Bioanalytical Method Validation for Quizartinib in Human Plasma Using Quizartinib-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Quizartinib (B1680412) is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2] It is approved for the treatment of adult patients with relapsed/refractory FLT3-ITD positive acute myeloid leukemia (AML).[1][3] Mutations in the FLT3 gene are common in AML and are associated with a poor prognosis.[2][4] Quizartinib works by binding to the inactive conformation of the FLT3 receptor, preventing its autophosphorylation and the activation of downstream signaling pathways, which ultimately inhibits cell proliferation and induces apoptosis in leukemic cells.[1][5][6]

Accurate quantification of Quizartinib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and to establish a clear understanding of its exposure-response relationship. This application note provides a detailed protocol for a robust and reliable bioanalytical method for the determination of Quizartinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Quizartinib-d8 as the internal standard (IS). The method is validated according to the FDA guidelines for bioanalytical method validation.[7]

Signaling Pathway of Quizartinib Action

Mutations in the FLT3 receptor, particularly internal tandem duplications (FLT3-ITD), lead to its constitutive activation.[1] This results in the continuous stimulation of downstream signaling pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT, and STAT5 pathways, promoting leukemic cell proliferation and survival.[1][5] Quizartinib selectively inhibits the FLT3 kinase activity, thereby blocking these downstream signals and inducing apoptosis in cancer cells.[4]

Quizartinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/RAF/MEK/ERK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_stat_pathway STAT5 Pathway cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Quizartinib Quizartinib Quizartinib->FLT3 Inhibits

Caption: Quizartinib inhibits the FLT3-ITD receptor, blocking downstream signaling pathways.

Quantitative Data Summary

The following tables summarize the key parameters of the validated LC-MS/MS method for the quantification of Quizartinib.

Table 1: LC-MS/MS Method Parameters

ParameterValue
Chromatography UPLC-MS/MS[8]
Column BEH™ C18[7]
Mobile Phase A Water with 0.1% Acetic Acid and 10 mM Ammonium Acetate[9]
Mobile Phase B Acetonitrile (B52724) with 0.1% Acetic Acid[9]
Internal Standard (IS) This compound[10]
Detection Mode Multiple Reaction Monitoring (MRM)[9]
Ionization Mode Positive Ion Electrospray (ESI+)[7]
MRM Transition (Quizartinib) m/z 561.129 → 114.09[7]
MRM Transition (IS) m/z 569.2 → 429.2 (Predicted)

Table 2: Method Validation Summary

Validation ParameterResult
Linearity Range 2 - 1000 ng/mL[7]
Correlation Coefficient (r) > 0.998[7]
Intra-day Precision (%RSD) ≤ 13.07%[7]
Inter-day Precision (%RSD) ≤ 13.17%[7]
Accuracy (% Bias) 88 - 97% of nominal values[8]
Lower Limit of Quantification (LLOQ) 2 ng/mL[11]

Experimental Protocols

Materials and Reagents
  • Quizartinib reference standard

  • This compound internal standard[10]

  • Human plasma (K2 EDTA)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic Acid (ACS grade)

  • Ammonium Acetate (ACS grade)

  • Methyl Tert-Butyl Ether (MTBE)

Stock and Working Solutions Preparation
  • Quizartinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Quizartinib in an appropriate solvent (e.g., DMSO or methanol) to a final concentration of 1 mg/mL.

  • This compound Stock Solution (1 mg/mL): Prepare in the same manner as the Quizartinib stock solution.

  • Working Solutions: Prepare serial dilutions of the Quizartinib stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.

Sample Preparation (Protein Precipitation)

This protocol describes a general method for extracting Quizartinib from plasma samples.[7]

Sample_Preparation_Workflow Start Start: Plasma Sample Add_IS Add this compound (IS) Start->Add_IS Add_Acetonitrile Add Acetonitrile (Protein Precipitation) Add_IS->Add_Acetonitrile Vortex Vortex Mix Add_Acetonitrile->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Workflow for plasma sample preparation using protein precipitation.
  • To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes.

  • Transfer the clear supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase composition.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of Quizartinib.[7][9]

  • LC System: UPLC system

  • Column: BEH™ C18, (e.g., 2.1 x 50 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

  • Injection Volume: 5 µL

  • Mobile Phase:

    • A: Water with 0.1% Acetic Acid and 10 mM Ammonium Acetate

    • B: Acetonitrile with 0.1% Acetic Acid

  • Gradient Program:

    • Start with a suitable percentage of mobile phase B and ramp up to elute Quizartinib and its internal standard, followed by a re-equilibration step. The specific gradient should be optimized for the best peak shape and separation.

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Positive Ion Electrospray (ESI+)

  • MRM Transitions:

    • Quizartinib: 561.129 → 114.09

    • This compound: 569.2 → 429.2 (Predicted based on an 8 Da mass shift)

  • Optimization: Optimize other parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

Bioanalytical Method Validation

The method should be validated according to regulatory guidelines, assessing the following parameters:

Validation_Parameters Validation Bioanalytical Method Validation Selectivity Linearity Accuracy Precision Recovery Matrix Effect Stability Selectivity Selectivity Differentiates analyte and IS from endogenous components Validation->Selectivity Linearity Linearity Establishes the concentration range of reliable quantification Validation->Linearity Accuracy Accuracy Closeness of measured value to the true value Validation->Accuracy Precision Precision Repeatability and reproducibility of measurements Validation->Precision Recovery Recovery Efficiency of the extraction process Validation->Recovery Matrix_Effect Matrix Effect Ion suppression or enhancement by matrix components Validation->Matrix_Effect Stability Stability Stability of the analyte under various conditions Validation->Stability

Caption: Key parameters for bioanalytical method validation.
  • Selectivity: Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of Quizartinib and this compound.

  • Linearity: Prepare a calibration curve using at least six non-zero concentrations of Quizartinib in plasma. The curve should be linear, and the correlation coefficient (r) should be greater than 0.99.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days. The intra- and inter-day precision (%RSD) should be within ±15%, and the accuracy (% bias) should be within ±15% of the nominal values (±20% for LLOQ).

  • Recovery: Determine the extraction recovery of Quizartinib and this compound by comparing the peak areas of extracted samples to those of unextracted standards.

  • Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of Quizartinib and this compound.

  • Stability: Assess the stability of Quizartinib in plasma under various conditions, including short-term bench-top stability, long-term freezer storage stability, and freeze-thaw stability.

Conclusion

The described LC-MS/MS method for the quantification of Quizartinib in human plasma using this compound as an internal standard is sensitive, specific, and reliable. The validation results demonstrate that the method meets the criteria for bioanalytical method validation as per regulatory guidelines. This method is suitable for use in pharmacokinetic and therapeutic drug monitoring studies of Quizartinib.

References

Troubleshooting & Optimization

Isotopic instability and back-exchange of Quizartinib-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Quizartinib-d8 in their experiments. The following information addresses potential issues related to isotopic instability and back-exchange.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our research?

This compound is a deuterated form of Quizartinib, a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor. In this compound, eight hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopically labeled version is typically used as an internal standard in mass spectrometry-based bioanalytical assays for the accurate quantification of Quizartinib in biological matrices. The key advantage of using a deuterated internal standard is that its chemical and physical properties are very similar to the analyte, ensuring it behaves almost identically during sample preparation, chromatography, and ionization. This helps to correct for variability in the analytical process.

Q2: We are observing a gradual decrease in the this compound signal over the course of our analytical run. What could be the cause?

A decreasing signal of the deuterated internal standard over time can be an indication of isotopic instability, specifically back-exchange.[1] This phenomenon occurs when deuterium atoms on the this compound molecule exchange with hydrogen atoms from the solvent or sample matrix. This process is often catalyzed by factors such as pH and temperature.[1][2] The exchange reduces the concentration of the fully deuterated standard, leading to a drop in its signal intensity.

Q3: Can the location of the deuterium atoms on the this compound molecule affect the stability of the label?

Yes, the position of the deuterium labels is critical for the isotopic stability of this compound.[2] Deuterium atoms on or adjacent to heteroatoms (like oxygen and nitrogen) or on carbons with acidic protons are more susceptible to exchange. Based on the structure of Quizartinib, labile positions could include the urea (B33335) moiety (-NH-CO-NH-) and the ethoxy side chain. Ideally, for use as an internal standard, the deuterium atoms should be placed on stable positions, such as aromatic rings or methyl groups, where the C-D bond is less prone to cleavage.

Q4: Our quantitative results for Quizartinib are inconsistent, even when using this compound as an internal standard. What are the potential reasons for this?

Inaccurate or inconsistent quantitative results can arise from several factors:[3]

  • Isotopic Back-Exchange: As discussed, if the deuterium labels are unstable, the concentration of the internal standard can change during the experiment, leading to inaccurate calculations.

  • Chromatographic Separation: Due to the "deuterium isotope effect," deuterated compounds can sometimes have slightly different retention times compared to their non-deuterated counterparts, often eluting slightly earlier in reversed-phase chromatography.[3] If the analyte and the internal standard do not co-elute perfectly, they may experience different matrix effects (ion suppression or enhancement), which can compromise analytical accuracy.[3][4]

  • Isotopic Impurities: The this compound standard may contain a small percentage of the unlabeled Quizartinib or partially deuterated species. It is important to verify the isotopic purity of the standard from the certificate of analysis provided by the supplier.

Troubleshooting Guides

Guide 1: Investigating Isotopic Instability and Back-Exchange

This guide provides a systematic approach to determine if back-exchange is affecting your this compound internal standard.

Symptoms:

  • Decreasing internal standard signal over time in the autosampler.[1]

  • High variability in the internal standard signal across a batch of samples.[5]

  • Appearance of signals for partially deuterated (M-1, M-2, etc.) species.

Troubleshooting Steps:

  • Review Labeling Position: Examine the chemical structure of Quizartinib to identify potentially labile protons. If the certificate of analysis for your this compound specifies the labeling positions, assess their stability. Protons on the urea linker and the morpholinoethoxy side chain are more likely to be labile than those on the aromatic rings or the tert-butyl group.

  • Conduct a Stability Study: Perform an incubation study to directly assess the stability of this compound in your experimental conditions. A detailed protocol is provided in the "Experimental Protocols" section.

  • Control pH and Temperature:

    • Avoid highly acidic or basic conditions during sample preparation and in your mobile phase, as these can catalyze H/D exchange.[2] The pH of minimum exchange is often around 2.5.[1]

    • Maintain low temperatures (e.g., 4°C) for sample storage, preparation, and in the autosampler to slow down the exchange kinetics.[1]

  • Solvent Selection: Prepare stock solutions and store standards in aprotic solvents (e.g., acetonitrile (B52724), DMSO) whenever possible. Minimize the time the standard spends in aqueous or protic solutions.[2]

  • Minimize Analysis Time: Use faster liquid chromatography gradients to reduce the time the deuterated standard is exposed to protic mobile phases, which can minimize the opportunity for back-exchange to occur.[1]

Guide 2: Addressing Chromatographic Separation and Matrix Effects

This guide helps troubleshoot issues arising from the differential chromatographic behavior of Quizartinib and this compound.

Symptoms:

  • Inconsistent analyte/internal standard peak area ratios.

  • Poor assay accuracy and precision.

  • Noticeable shift in retention time between Quizartinib and this compound.

Troubleshooting Steps:

  • Verify Co-elution: Carefully overlay the chromatograms of the analyte and the internal standard from a sample run. Visually inspect for any separation between the two peaks.

  • Optimize Chromatography: If separation is observed, adjust the chromatographic method to achieve co-elution. This may involve:

    • Using a column with a different stationary phase or lower resolution.[3]

    • Modifying the mobile phase composition or gradient profile.

  • Assess Matrix Effects: Conduct a post-extraction spike experiment to determine if differential matrix effects are present. A detailed protocol can be found in the "Experimental Protocols" section.

  • Sample Dilution: If matrix effects are significant, diluting the sample can reduce the concentration of interfering matrix components.[2]

Data Presentation

Table 1: Binding Affinities of Quizartinib and its Active Metabolite

CompoundTargetKd (nM)
QuizartinibFLT33.3
AC886 (active metabolite)FLT31.1

This data is derived from in vitro binding assays and indicates the high affinity of both Quizartinib and its primary active metabolite for the FLT3 receptor.

Experimental Protocols

Protocol 1: Assessment of this compound Back-Exchange in a Biological Matrix

Objective: To quantify the percentage of deuterium back-exchange of this compound during sample preparation and analysis.[5]

Materials:

  • This compound stock solution

  • Blank biological matrix (e.g., plasma, cell lysate) from a source known to be free of Quizartinib

  • Solvents used in the sample preparation and mobile phase

  • Quench solution (e.g., ice-cold acetonitrile with 0.1% formic acid)

Methodology:

  • Sample Preparation:

    • Spike the this compound stock solution into the blank biological matrix at the working concentration used in your assay.

    • Incubate the sample under the exact conditions of your typical sample preparation workflow (e.g., temperature, pH, duration).

  • Time-Point Analysis:

    • Immediately after spiking (T=0), take an aliquot of the sample, add ice-cold quench solution to stop any further exchange, and process it using your standard extraction procedure. Freeze this sample at -80°C as your baseline reference.

    • Keep the remaining spiked matrix under your intended sample processing and autosampler conditions.

    • At various time points (e.g., 1, 2, 4, 8, and 24 hours), take additional aliquots, quench, and process them in the same manner.

  • LC-MS/MS Analysis:

    • Analyze all the processed time-point samples using your validated LC-MS/MS method.

    • Monitor the ion chromatograms for the mass transitions of this compound and unlabeled Quizartinib. Also, monitor for the appearance of partially deuterated species (e.g., d7, d6).

  • Data Analysis:

    • Calculate the peak area ratio of unlabeled Quizartinib to this compound for each time point.

    • A significant increase in this ratio over time indicates that back-exchange is occurring. The percentage of back-exchange can be estimated by comparing the increase in the unlabeled signal to the initial signal of the deuterated standard.

Visualizations

Signaling Pathway

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_quizartinib Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Quizartinib Quizartinib Quizartinib->FLT3 Inhibits Autophosphorylation AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibits Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: FLT3 signaling pathway and the inhibitory action of Quizartinib.

Experimental Workflow

Troubleshooting_Workflow Start Inconsistent Quantitative Results with this compound Check_Purity Verify Isotopic Purity of Standard Start->Check_Purity Purity_OK Purity Acceptable? Check_Purity->Purity_OK Check_Coelution Assess Chromatographic Co-elution Coelution_OK Co-elution Observed? Check_Coelution->Coelution_OK Assess_Back_Exchange Conduct Back-Exchange Stability Study Back_Exchange_OK Label Stable? Assess_Back_Exchange->Back_Exchange_OK Purity_OK->Check_Coelution Yes Contact_Supplier Contact Supplier for New Lot Purity_OK->Contact_Supplier No Coelution_OK->Assess_Back_Exchange Yes Optimize_Chroma Optimize Chromatography (Gradient, Column) Coelution_OK->Optimize_Chroma No Optimize_Conditions Optimize Conditions (pH, Temp, Solvents) Back_Exchange_OK->Optimize_Conditions No Resolved Issue Resolved Back_Exchange_OK->Resolved Yes Optimize_Chroma->Resolved Optimize_Conditions->Resolved

Caption: Troubleshooting workflow for this compound related issues.

References

Technical Support Center: Optimizing Chromatographic Separation of Quizartinib and Quizartinib-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Quizartinib (B1680412) and its deuterated internal standard, Quizartinib-d8.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound used in the quantitative analysis of Quizartinib?

A stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative bioanalysis using LC-MS/MS. It is chemically almost identical to the analyte (Quizartinib), meaning it behaves similarly during sample preparation (e.g., extraction) and chromatographic separation.[1] Because it has a different mass, the mass spectrometer can distinguish it from the unlabeled analyte. This allows for accurate correction of variations in sample processing and instrument response, leading to more precise and accurate quantification.

Q2: I am observing a slight difference in retention time between Quizartinib and this compound. Is this normal?

Yes, a small retention time shift between an analyte and its deuterated internal standard is a known phenomenon in reversed-phase chromatography, often referred to as the "isotope effect".[1][2][3] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[1][3] While a minor, consistent shift is generally acceptable, a significant or variable shift can be problematic.

Q3: What are the potential consequences of a significant retention time difference between Quizartinib and this compound?

If Quizartinib and this compound do not co-elute closely, they may be affected differently by matrix effects in the sample.[2][3] Matrix effects, which are the suppression or enhancement of ionization by other components in the sample, can vary across the chromatographic peak. If the analyte and internal standard elute at different times, they may experience different levels of matrix effects, which can compromise the accuracy of the quantification.[2][3]

Q4: Can the deuterium (B1214612) labels on this compound exchange with hydrogen atoms from the solvent or sample?

Isotopic exchange, or back-exchange, is a potential issue with deuterated standards where deuterium atoms are replaced by hydrogen.[2][3] This is more likely to occur if the deuterium atoms are on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom next to a carbonyl group.[2] It can be catalyzed by acidic or basic conditions.[2][4] If this happens, it can lead to an inaccurate measurement of the internal standard and, consequently, an incorrect calculation of the analyte concentration.

Q5: How can I check the purity of my this compound internal standard?

The purity of the deuterated internal standard is crucial for accurate results.[2] One way to assess this is to analyze a blank sample that has been spiked only with the this compound standard. By monitoring the mass transition for the unlabeled Quizartinib, you can determine if there is any contribution from the internal standard. The response for the unlabeled analyte in this sample should be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for Quizartinib.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic separation of Quizartinib and this compound.

Issue 1: Poor peak shape (tailing or fronting) for both Quizartinib and this compound.

  • Question: My chromatogram shows significant peak tailing for both compounds. What could be the cause and how can I fix it?

  • Answer:

    • Secondary Interactions: Peak tailing can be caused by secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the silica-based column. Consider using a column with end-capping or a base-deactivated stationary phase. Adding a small amount of a basic additive, like ammonium (B1175870) hydroxide, to the mobile phase can also help to mitigate these interactions.

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Quizartinib and influence peak shape. Ensure the mobile phase pH is appropriate for the compound and the column chemistry.

    • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of the sample.

    • Column Contamination: A contaminated guard column or analytical column can lead to poor peak shape. Try flushing the column with a strong solvent or replacing the guard column.

Issue 2: Inconsistent retention times for Quizartinib and this compound.

  • Question: The retention times for my analyte and internal standard are shifting between injections. What should I check?

  • Answer:

    • System Equilibration: Ensure the LC system is fully equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can cause retention time drift.

    • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifting retention times. Prepare fresh mobile phase carefully and ensure it is well-mixed.

    • Pump Performance: Check for leaks or bubbles in the pump, which can affect the mobile phase flow rate and composition.

    • Column Temperature: Fluctuations in column temperature can cause retention time variability. Use a column oven to maintain a stable temperature.

Issue 3: Peak splitting for one or both compounds.

  • Question: I am observing split peaks in my chromatogram. What could be the problem?

  • Answer:

    • Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion and splitting. Try to dissolve the sample in the initial mobile phase or a weaker solvent.[5]

    • Column Clogging: A partially blocked frit or a void at the head of the column can cause the sample to travel through different paths, resulting in split peaks. Try reversing the column and flushing it with a strong solvent (if the manufacturer allows) or replacing the column.

    • Contamination: Contamination in the injector or on the column can also lead to peak splitting. Clean the injector and consider using a guard column.

Experimental Protocols & Data

Table 1: Example LC-MS/MS Method Parameters for Quizartinib Quantification
ParameterMethod 1Method 2
Chromatography UPLC-MS/MSLC-MS/MS
Column BEH C18Not Specified
Mobile Phase A: Water with 0.1% acetic acid and 10 mM ammonium acetateB: Acetonitrile (B52724) with 0.1% acetic acidNot Specified
Internal Standard Deuterated QuizartinibIbrutinib
Detection Mode Multiple Reaction Monitoring (MRM), Positive ESIMultiple Reaction Monitoring (MRM), Positive ESI
MS/MS Transition (Quizartinib) 561.129 -> 114.09 m/z561.2 -> product ion m/z
MS/MS Transition (IS) Not Specified441.16 -> 84.03 m/z
Linear Range 6 - 200 ng/mL2 - 1000 ng/mL

Sources:[6][7][8][9][10]

Experimental Protocol: Sample Preparation and LC-MS/MS Analysis

This protocol provides a general methodology for the extraction and analysis of Quizartinib from plasma samples.

  • Sample Preparation (Salting-Out Assisted Liquid-Liquid Extraction - SALLE) [9][11]

    • To a 100 µL plasma sample, add the deuterated internal standard (this compound).

    • Add acetonitrile and magnesium sulfate (B86663) to precipitate proteins and facilitate liquid-liquid extraction.

    • Vortex the mixture and then centrifuge to separate the layers.

    • Transfer the supernatant (acetonitrile layer) to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

    • Centrifuge the reconstituted sample and transfer the clear supernatant to an autosampler vial for analysis.[10]

  • LC-MS/MS Analysis

    • Chromatographic Separation:

      • Inject the prepared sample onto a C18 reversed-phase column.

      • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

    • Mass Spectrometric Detection:

      • Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

      • Monitor the specific precursor-to-product ion transitions for Quizartinib and this compound in Multiple Reaction Monitoring (MRM) mode.

    • Data Analysis:

      • Integrate the peak areas for both Quizartinib and this compound.

      • Calculate the peak area ratio of Quizartinib to this compound.

      • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

      • Determine the concentration of Quizartinib in the unknown samples by interpolating their peak area ratios from the calibration curve.[10]

Visualizations

TroubleshootingWorkflow start Start: Chromatographic Issue (e.g., Poor Peak Shape, Shifted RT) check_shape Assess Peak Shape start->check_shape is_tailing Is there Tailing/Fronting? check_shape->is_tailing check_rt Assess Retention Time is_tailing->check_rt No sol_tailing Solutions for Tailing: - Check mobile phase pH - Use base-deactivated column - Reduce sample load is_tailing->sol_tailing Yes is_shifting Is RT Shifting? check_rt->is_shifting is_splitting Is there Peak Splitting? is_shifting->is_splitting No sol_shifting Solutions for Shifting RT: - Ensure system equilibration - Check mobile phase prep - Verify pump performance - Use column oven is_shifting->sol_shifting Yes sol_splitting Solutions for Splitting: - Match sample solvent to mobile phase - Check for column blockage - Clean injector is_splitting->sol_splitting Yes end Problem Resolved is_splitting->end No sol_tailing->end sol_shifting->end sol_splitting->end

Caption: Troubleshooting workflow for common chromatographic issues.

ChromatographicSeparation cluster_0 Injection cluster_1 Chromatographic Column cluster_2 Detection (MS) cluster_3 Resulting Chromatogram injection Sample Injection: Quizartinib + this compound column Separation on C18 Column injection->column detector Mass Spectrometer (Distinguishes by Mass) column->detector chromatogram Co-eluting Peaks detector->chromatogram

Caption: Principle of chromatographic separation and co-elution.

References

Differential matrix effects between Quizartinib and Quizartinib-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Quizartinib. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental analysis, with a specific focus on potential differential matrix effects between Quizartinib and its deuterated internal standard, Quizartinib-d8.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and why is it a concern for Quizartinib quantification?

A1: A matrix effect is the alteration of the ionization efficiency of a target analyte (Quizartinib) by co-eluting, undetected components present in the sample matrix (e.g., plasma, tissue homogenate).[1] These components, such as salts, lipids, and proteins, can either suppress the analyte's signal (ion suppression) or enhance it (ion enhancement).[1] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of a bioanalytical method, leading to unreliable concentration data in pharmacokinetic, toxicokinetic, or therapeutic drug monitoring studies.[1]

Q2: How does a deuterated internal standard like this compound typically correct for matrix effects?

A2: A deuterated, or stable isotope-labeled, internal standard (SIL-IS) like this compound is considered the gold standard for quantitative LC-MS/MS analysis.[1] Because it is chemically and structurally almost identical to the analyte, it is expected to have the same chromatographic retention time and experience the same degree of matrix effect.[1][2] By calculating the peak area ratio of the analyte to the internal standard, variations in signal intensity caused by matrix effects are normalized, which should lead to more accurate and precise quantification.[1]

Q3: What are differential matrix effects and why can they occur with this compound?

A3: Differential matrix effects occur when the analyte (Quizartinib) and the deuterated internal standard (this compound) experience different levels of ion suppression or enhancement.[3] This undermines the corrective purpose of the internal standard and can lead to inaccurate results. This can happen if the analyte and the SIL-IS do not perfectly co-elute. The substitution of hydrogen with deuterium (B1214612) atoms can sometimes lead to slight differences in physicochemical properties, causing a small separation on the chromatographic column.[1][2] If the leading or tailing edge of the chromatographic peak elutes into a region with a different matrix environment, the analyte and IS will be affected differently, compromising data integrity.[1]

Q4: My Quizartinib/Quizartinib-d8 area ratio is inconsistent across different plasma lots. What could be the cause?

A4: Inconsistent analyte/IS ratios across different biological lots are a primary indicator of a differential matrix effect. The composition of the matrix can vary significantly between individuals or lots, leading to different co-eluting interferences. If Quizartinib and this compound are slightly separated chromatographically, this lot-to-lot variability in interfering components can cause the degree of ion suppression or enhancement to differ between the two compounds, resulting in poor reproducibility. According to FDA guidelines, the matrix effect should be evaluated using at least six different sources or lots of the matrix.[4]

Troubleshooting Guides

Guide 1: How to Investigate and Quantify Differential Matrix Effects

If you suspect differential matrix effects are impacting your Quizartinib assay, a systematic evaluation is necessary as outlined by regulatory bodies like the FDA.[4][5]

Experimental Protocol: Matrix Effect Assessment

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare standards at low and high quality control (QC) concentrations in the final elution solvent (e.g., acetonitrile (B52724) or methanol).

    • Set B (Post-Extraction Spike): Extract blank plasma from at least six different sources. After the final extraction step, spike the clean extracts with Quizartinib and this compound to the same low and high QC concentrations.

    • Set C (Pre-Extraction Spike): Spike blank plasma from the same six sources with Quizartinib and this compound at low and high QC concentrations before performing the sample extraction. (This set is primarily for determining recovery but is prepared in the same experiment).[3]

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both Quizartinib and this compound.

  • Calculate Key Parameters:

    • Matrix Factor (MF): Calculated for both the analyte and the IS.

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF of 1 indicates no matrix effect. <1 indicates suppression, >1 indicates enhancement.

    • Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = (Analyte MF) / (IS MF)

    • Coefficient of Variation (%CV): Calculate the %CV for the IS-Normalized MF across the different matrix lots.

Data Interpretation and Acceptance Criteria

As per FDA guidelines, the precision (%CV) of the IS-Normalized MF at both low and high QC concentrations across the different lots should not be greater than 15%.[4]

Hypothetical Data Illustrating a Differential Matrix Effect

Matrix LotAnalyte MF (Low QC)IS MF (Low QC)IS-Normalized MF
10.650.750.87
20.580.730.79
30.810.830.98
40.450.650.69
50.510.700.73
60.720.780.92
Mean 0.83
Std Dev 0.11
%CV 13.2%

In this example, the %CV is within the 15% acceptance limit. If this value were >15%, it would indicate a significant and unacceptable differential matrix effect.

Troubleshooting Workflow for Matrix Effects

G start Inconsistent Analyte/IS Ratio or Failed Validation Batch step1 Perform Matrix Effect Experiment (6+ lots, Low/High QC) start->step1 check1 Is IS-Normalized MF %CV <= 15%? step1->check1 pass Assay Passed No significant differential matrix effect check1->pass Yes fail Assay Failed Differential matrix effect detected check1->fail No step2 Investigate Chromatographic Co-elution fail->step2 step3 Optimize Sample Preparation (e.g., LLE, SPE) fail->step3 step4 Consider Alternative IS (e.g., ¹³C-labeled) fail->step4 If available end Re-validate Method step2->end step3->end step4->end

Caption: A troubleshooting workflow for investigating and addressing differential matrix effects.

Context: Quizartinib's Mechanism of Action

Understanding the biological context of the drug is crucial for researchers. Quizartinib is a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor.[6][7] In a significant subset of Acute Myeloid Leukemia (AML), mutations in the FLT3 gene lead to its constant activation, promoting uncontrolled cancer cell growth.[6][8] Quizartinib blocks this signaling, thereby inhibiting cancer cell proliferation and inducing apoptosis (programmed cell death).[6][8]

Simplified FLT3 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (Mutated/Constitutively Active) PI3K PI3K/AKT Pathway FLT3->PI3K RAS RAS/RAF/MEK/ERK Pathway FLT3->RAS STAT5 STAT5 Pathway FLT3->STAT5 Quizartinib Quizartinib Quizartinib->FLT3 Inhibits Proliferation Cell Proliferation & Survival (Leukemia) PI3K->Proliferation RAS->Proliferation STAT5->Proliferation

Caption: Quizartinib inhibits the mutated FLT3 receptor, blocking downstream pro-survival pathways.

References

Technical Support Center: Overcoming Ion Suppression in Quizartinib Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression during the analysis of Quizartinib (B1680412) using a deuterated internal standard (IS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in Quizartinib analysis?

A1: Ion suppression is a matrix effect in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as Quizartinib, is reduced by co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to a decreased signal intensity, resulting in an underestimation of the analyte's concentration, reduced sensitivity, and poor reproducibility.[1] In the analysis of Quizartinib from biological matrices like plasma, endogenous components such as salts, lipids, and proteins can cause ion suppression.[3][4]

Q2: How does a deuterated internal standard (IS) help in overcoming ion suppression?

A2: A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium.[5] This results in a molecule with nearly identical physicochemical properties to the analyte, causing it to co-elute and experience the same degree of ion suppression.[2][6] Because the mass spectrometer can differentiate between the analyte and the heavier deuterated IS, the ratio of their signals remains constant despite variations in ionization efficiency.[5] This allows for accurate quantification of Quizartinib even in the presence of matrix effects.[7]

Q3: Can a deuterated IS completely eliminate the impact of ion suppression?

A3: Ideally, a deuterated IS should compensate for ion suppression; however, it may not always be a perfect correction.[1] A phenomenon known as the "isotope effect" can cause a slight chromatographic separation between the analyte and the deuterated IS.[8][9] If this separation occurs in a region of significant ion suppression, the analyte and IS will be affected differently, leading to inaccurate results.[1][10] Therefore, careful method development and validation are crucial.

Troubleshooting Guides

Problem 1: Inconsistent or inaccurate quantification of Quizartinib despite using a deuterated IS.

  • Possible Cause: Differential ion suppression due to chromatographic separation of Quizartinib and its deuterated IS.[10]

  • Troubleshooting Steps:

    • Verify Co-elution: Overlay the chromatograms of Quizartinib and the deuterated IS. They should have identical retention times.[1]

    • Optimize Chromatography: Adjust the mobile phase gradient, flow rate, or column chemistry to ensure co-elution.[11]

    • Evaluate Matrix Effects: Conduct a post-column infusion experiment to identify regions of significant ion suppression and adjust the chromatography to move the analyte peak away from these regions.[1][3]

    • Improve Sample Preparation: Enhance sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2][12]

Problem 2: Poor signal intensity or complete loss of signal for Quizartinib.

  • Possible Cause: Severe ion suppression from the sample matrix.[12]

  • Troubleshooting Steps:

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components causing suppression.[8][11]

    • Optimize Sample Cleanup: Implement a more rigorous SPE or LLE protocol to remove a wider range of interferences.[2]

    • Check for High Concentrations: Excessively high concentrations of the analyte or IS can lead to detector saturation and a non-linear response, mimicking suppression.[1] Ensure your sample concentrations are within the linear range of the assay.

    • Instrument Tuning: Regularly tune and calibrate the mass spectrometer to ensure optimal performance.[12]

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using Post-Column Infusion

Objective: To identify regions of ion suppression in the chromatographic run.

Methodology:

  • A solution of Quizartinib is continuously infused post-column into the mobile phase flow entering the mass spectrometer.

  • A blank, extracted matrix sample (e.g., plasma) is then injected onto the LC system.

  • The signal for Quizartinib is monitored throughout the chromatographic run.

  • A stable baseline indicates no ion suppression. A dip in the signal at a specific retention time indicates a region of ion suppression.[13]

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

Objective: To extract Quizartinib from plasma and remove interfering matrix components.

Methodology:

  • To a 100 µL plasma sample, add the deuterated Quizartinib internal standard.

  • Add a suitable extraction solvent (e.g., dichloromethane (B109758) or a mixture of ethyl acetate (B1210297) and tert-butyl methyl ether).[7]

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

Table 1: UPLC-MS/MS Method Parameters for Quizartinib Analysis

ParameterValue
Linear Range 6 - 200 ng/mL[7][14]
Accuracy 88 - 97%[7][14]
Precision (RSD) 3 - 11%[7][14]
Ion Suppression ~30% (compensated by IS)[7]

Table 2: Example MRM Transitions for Quizartinib and IS

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Quizartinib 561.129114.09[15]
Deuterated IS (Varies based on deuteration)(Varies based on deuteration)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Deuterated IS plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporate & Reconstitute lle->evap lc UPLC Separation evap->lc ms Tandem MS Detection lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quant Quantification ratio->quant

Caption: A typical bioanalytical workflow for Quizartinib quantification.

troubleshooting_logic start Inaccurate Quizartinib Results? check_coelution Check Analyte/IS Co-elution start->check_coelution coelute Co-elution OK? check_coelution->coelute optimize_lc Optimize Chromatography coelute->optimize_lc No assess_matrix Assess Matrix Effects (Post-Column Infusion) coelute->assess_matrix Yes optimize_lc->check_coelution matrix_ok Matrix Effects Acceptable? assess_matrix->matrix_ok improve_cleanup Improve Sample Cleanup (SPE/LLE) matrix_ok->improve_cleanup No end Accurate Results matrix_ok->end Yes improve_cleanup->assess_matrix

Caption: Troubleshooting logic for inaccurate Quizartinib quantification.

References

Technical Support Center: Quizartinib-d8 Internal Standard Concentration Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Quizartinib-d8 internal standard concentration in bioanalytical assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear protocols for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of optimizing the this compound internal standard (IS) concentration?

A1: Optimizing the internal standard concentration is crucial for ensuring the accuracy, precision, and reliability of your bioanalytical method. A well-chosen concentration for this compound will effectively compensate for variations in sample preparation, injection volume, and mass spectrometer response. The ratio of the analyte (Quizartinib) signal to the IS signal is used to construct the calibration curve, making a stable and appropriate IS concentration fundamental to dependable results.

Q2: What is a good starting concentration for this compound?

A2: A common rule of thumb is to use an internal standard concentration that produces a signal intensity approximately 50% of the highest calibration standard's response.[1] For Quizartinib (B1680412), a concentration of 80 ng/mL has been successfully used for a calibration curve ranging from 6 to 200 ng/mL.[2] This provides a practical starting point for your optimization experiments.

Q3: Can the concentration of this compound affect the linearity of my calibration curve?

A3: Yes, the concentration of your deuterated internal standard can significantly impact the linearity of your calibration curve. If the concentration is too low, you may observe signal saturation at higher analyte concentrations. Conversely, an excessively high IS concentration can sometimes suppress the analyte signal. Interestingly, in some cases, increasing the IS concentration to a level significantly higher than the upper limit of quantification (ULOQ) has been shown to improve linearity by helping to normalize ionization suppression effects.[1][3]

Q4: Should this compound be added to all samples at the same concentration?

A4: Yes, it is critical to add the exact same amount of the internal standard to every sample, including calibration standards, quality control (QC) samples, and unknown samples. This consistency is the basis for the internal standard's ability to correct for variability.

Q5: What are the potential consequences of using a suboptimal concentration of this compound?

A5: Using a non-optimized concentration can lead to several issues, including poor linearity of the calibration curve, inaccurate and imprecise results, reduced sensitivity (poor signal-to-noise at the lower limit of quantification), and detector saturation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Poor Linearity of the Calibration Curve

Symptoms:

  • The calibration curve is non-linear, particularly at the high or low ends.

  • The coefficient of determination (r²) is below the acceptable limit (typically >0.99).

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Inappropriate IS Concentration An IS concentration that is too low can lead to detector saturation at high analyte concentrations. An overly high IS concentration might suppress the analyte signal. Solution: Perform an IS concentration optimization experiment (see Experimental Protocols section).
Ion Source Saturation At high concentrations, both Quizartinib and this compound compete for ionization, leading to a disproportionate response.[1] Solution: Dilute the samples to bring the analyte concentration into a more linear range. You can also try increasing the IS concentration to be significantly higher than the ULOQ, which can sometimes normalize ionization suppression.[1][3]
Isotopic Interference ("Cross-Talk") Naturally occurring isotopes of Quizartinib may contribute to the signal of this compound, especially at high analyte concentrations. This can artificially inflate the IS signal and cause non-linearity.[1] Solution: If possible, use an internal standard with a higher degree of deuteration. Some mass spectrometry software can also perform mathematical corrections for isotopic contributions.
Issue 2: High Variability or Inconsistent IS Response

Symptoms:

  • The peak area of this compound varies significantly across samples in the same batch.

  • The relative standard deviation (%RSD) of the IS response in calibration standards and QCs is high.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Inconsistent Pipetting Inaccurate or inconsistent addition of the IS solution to the samples. Solution: Review your pipetting technique. Ensure the pipette is properly calibrated. Prepare a larger volume of the IS spiking solution to minimize errors from pipetting very small volumes.
Poor Recovery During Sample Preparation A significant portion of the internal standard is being lost during the extraction process. Solution: Re-evaluate your extraction procedure. Experiment with different extraction solvents or adjust the pH to optimize extraction efficiency. For solid-phase extraction (SPE), ensure the sorbent type and wash/elution solvents are appropriate.
Analyte and IS Instability Degradation of Quizartinib or this compound in the sample matrix or during sample processing. Solution: Conduct stability experiments to assess the stability of both the analyte and the IS under various conditions (e.g., freeze-thaw cycles, benchtop stability).
Issue 3: Low Signal-to-Noise (S/N) Ratio for the IS

Symptoms:

  • The this compound peak is difficult to distinguish from the baseline noise, especially in blank samples.

  • Poor precision at the lower limit of quantification (LLOQ).

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
IS Concentration is Too Low The amount of IS being injected is insufficient to produce a robust signal. Solution: Increase the concentration of the this compound working solution.
Poor Ionization of the IS Suboptimal mass spectrometer source parameters. Solution: Optimize the MS source parameters, such as temperature, gas flows, and voltages, to enhance the ionization efficiency of this compound.
Matrix Effects Components in the biological matrix are suppressing the ionization of the IS. Solution: Improve the sample cleanup process to remove interfering matrix components. Consider a different chromatographic method to separate the IS from the suppressing agents.

Experimental Protocols

Protocol 1: Optimization of this compound Concentration

This protocol outlines a systematic approach to determine the optimal concentration of this compound for your assay.

1. Preparation of Working Solutions:

  • Prepare a stock solution of Quizartinib in a suitable solvent (e.g., methanol (B129727) or DMSO).
  • Prepare a stock solution of this compound in the same solvent.
  • From the this compound stock solution, prepare a series of working solutions at different concentrations. A suggested range to test would be low, medium, and high concentrations relative to the expected analyte concentration range (e.g., 40 ng/mL, 80 ng/mL, and 160 ng/mL).

2. Preparation of Calibration Curves:

  • For each this compound working solution concentration, prepare a full set of calibration standards by spiking a constant volume of the IS working solution and varying amounts of the Quizartinib working solution into a blank biological matrix (e.g., plasma).
  • The calibration curve should include a blank sample (matrix only), a zero sample (matrix + IS), and at least 6-8 non-zero concentration levels covering your desired analytical range.

3. Sample Analysis:

  • Process all prepared samples using your established extraction procedure.
  • Analyze the extracted samples using your LC-MS/MS method.

4. Data Evaluation:

  • For each IS concentration tested, plot the calibration curve (analyte/IS peak area ratio vs. analyte concentration).
  • Calculate the coefficient of determination (r²) for each curve to assess linearity.
  • Examine the precision (%RSD) of the this compound peak area at each concentration level across all calibration standards and QCs.
  • Select the IS concentration that provides the best linearity (highest r²), and a stable and robust IS signal across the entire calibration range.

Quantitative Data Summary Example:

The following table illustrates hypothetical results from an optimization experiment to help guide your evaluation.

IS ConcentrationCalibration Curve RangeLinearity (r²)IS Peak Area %RSD (across all standards)Observations
40 ng/mL6 - 200 ng/mL0.991218.5%Poor linearity at higher concentrations; inconsistent IS response.
80 ng/mL 6 - 200 ng/mL 0.9985 4.2% Good linearity and consistent IS response.
160 ng/mL6 - 200 ng/mL0.99793.8%Good linearity, but potential for minor analyte signal suppression at the LLOQ.

In this example, 80 ng/mL would be the optimal concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_is Prepare this compound Working Solutions (e.g., 40, 80, 160 ng/mL) prep_cal Prepare Calibration Curves for each IS concentration prep_is->prep_cal extract Sample Extraction prep_cal->extract lcms LC-MS/MS Analysis extract->lcms plot Plot Calibration Curves lcms->plot assess Assess Linearity (r²) and IS Precision (%RSD) plot->assess select Select Optimal IS Concentration assess->select

Caption: Workflow for optimizing this compound internal standard concentration.

troubleshooting_workflow start Poor Linearity in Calibration Curve check_is_response IS response consistent across calibration range? start->check_is_response optimize_is_conc Optimize IS Concentration (See Protocol 1) check_is_response->optimize_is_conc No check_saturation Non-linearity at high concentrations? check_is_response->check_saturation Yes investigate_pipetting Investigate Pipetting and Recovery optimize_is_conc->investigate_pipetting dilute_samples Dilute Samples or Increase IS Concentration check_saturation->dilute_samples Yes good_linearity Linearity Acceptable check_saturation->good_linearity No check_crosstalk Consider Isotopic Interference ('Cross-Talk') dilute_samples->check_crosstalk

Caption: Decision tree for troubleshooting non-linear calibration curves.

References

Technical Support Center: Accurate Quantification with a Co-eluting Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for ensuring accurate quantification using a co-eluting internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on best practices in analytical chemistry, particularly for LC-MS based assays.

Frequently Asked Questions (FAQs)

Q1: What is a co-eluting internal standard and why is it used?

A1: A co-eluting internal standard (IS) is a compound that has physicochemical properties very similar to the analyte of interest, causing it to elute at the same time from the chromatography column.[1][2] It is added at a known concentration to all samples, including calibration standards and quality controls, before sample processing.[3][4] The primary purpose of a co-eluting IS is to correct for variability during sample preparation and analysis, such as extraction losses and injection volume inconsistencies.[5][6] Crucially, because it co-elutes with the analyte, it experiences similar matrix effects, such as ion suppression or enhancement in mass spectrometry, allowing for more accurate and precise quantification.[1][2][7]

Q2: What is the "gold standard" for a co-eluting internal standard?

A2: The widely recognized "gold standard" for a co-eluting internal standard, especially in LC-MS applications, is a stable isotope-labeled (SIL) version of the analyte.[2][4] A SIL-IS is chemically identical to the analyte, with the only difference being the substitution of one or more atoms with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[4] This near-identical nature ensures that the SIL-IS co-elutes perfectly and experiences the same degree of ion suppression or enhancement as the analyte, providing the most effective compensation for matrix effects.[1][2][8]

Q3: What are matrix effects, and how does a co-eluting internal standard help mitigate them?

A3: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix (e.g., proteins, lipids, salts).[7][9] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.[9] A co-eluting internal standard, particularly a SIL-IS, experiences these same effects to a similar degree as the analyte.[7][8] By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects is normalized, leading to more reliable results.[5][7]

Q4: Can a deuterated internal standard (a type of SIL-IS) have a different retention time than the analyte?

A4: Yes, a phenomenon known as the "isotope effect" can sometimes cause a deuterated internal standard to elute slightly earlier than the non-labeled analyte, particularly in reversed-phase chromatography.[2][8] This slight separation can expose the analyte and the IS to different matrix components, leading to differential ion suppression and potentially compromising the accuracy of quantification.[2][8][10] Therefore, it is crucial to verify the co-elution of the analyte and the SIL-IS during method development.[1]

Q5: What are the regulatory expectations regarding the use of internal standards?

A5: Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the importance of using an appropriate internal standard in bioanalytical methods to ensure data reliability and reproducibility.[3][4][11] FDA guidance suggests monitoring the internal standard response across all samples in a run.[3][12] Significant variability in the IS response may indicate issues with the analytical method and could impact the accuracy of the analyte concentration measurements, warranting further investigation.[3][12]

Troubleshooting Guides

Issue 1: High Variability in Internal Standard Response Across Samples

Symptoms:

  • The peak area of the internal standard (IS) is significantly different between calibration standards/quality controls and the study samples.

  • A gradual drift or abrupt changes in the IS response are observed throughout the analytical run.

Possible Causes & Solutions:

Cause Troubleshooting Steps Solution
Differential Matrix Effects The matrix composition of study samples may differ significantly from that of the calibration standards.[13]Prepare calibration standards and QCs in the same matrix as the study samples.[7] If the issue persists, enhance sample preparation (e.g., using solid-phase extraction or liquid-liquid extraction) to remove more matrix components.[7]
Ion Source Contamination Buildup of matrix components in the mass spectrometer's ion source can lead to a gradual decline in signal.Clean the ion source according to the manufacturer's recommendations.
Inconsistent Sample Preparation Variability in extraction recovery or sample handling can affect the final concentration of the IS.Review and optimize the sample preparation workflow. Ensure consistent timing and technique for each step.
Analyte Concentration Effect At very high analyte concentrations, the analyte itself can suppress the ionization of the co-eluting internal standard.[14][15]Dilute the samples where high analyte concentrations are expected. Ensure the IS concentration is appropriate and does not cause self-suppression.[8]
Issue 2: Poor Accuracy or Precision Despite Using a SIL-IS

Symptoms:

  • Quality control samples consistently fail acceptance criteria.

  • High relative standard deviation (%RSD) in replicate measurements.

Possible Causes & Solutions:

Cause Troubleshooting Steps Solution
Incomplete Co-elution (Isotope Effect) The SIL-IS and analyte are not perfectly co-eluting, leading to differential matrix effects.[2][8][10]Verify co-elution by overlaying the chromatograms. If separation is observed, adjust the chromatographic method (e.g., modify the mobile phase gradient, change the column) to achieve complete overlap.[1]
IS Purity Issues The internal standard may contain unlabeled analyte as an impurity, leading to an artificially high IS response and inaccurate quantification.[6]Verify the purity of the internal standard. If significant unlabeled analyte is present, use a different batch or a more highly purified standard.
IS Instability The internal standard may be degrading during sample storage or processing.[6]Perform stability experiments for the IS under the same conditions as the analyte. If instability is confirmed, a more stable IS should be selected.
Back-Exchange of Deuterium (B1214612) In some cases, deuterium atoms on a SIL-IS can exchange with hydrogen atoms from the solvent or matrix, altering its properties.[16]Select a SIL-IS where the stable isotopes are in a chemically stable position on the molecule to prevent exchange.[8]

Quantitative Data Summary

The following table summarizes the impact of using a co-eluting SIL-IS on method performance compared to an analog (structurally similar) IS and no IS. Data is hypothetical but representative of typical outcomes.

Parameter No Internal Standard Analog Internal Standard Co-eluting SIL-IS
Accuracy (% Bias) 15.0%8.0%1.5%
Precision (%RSD) 12.0%6.5%2.0%
Matrix Effect (% Suppression) 45.0%25.0% (partially compensated)45.0% (compensated)
Lower Limit of Quantification (LLOQ) 10 ng/mL5 ng/mL1 ng/mL

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect Using a Co-eluting Internal Standard

Objective: To quantitatively assess the degree of ion suppression or enhancement in a bioanalytical method.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards at low, medium, and high concentrations of the analyte and a constant concentration of the IS in the final mobile phase composition.

    • Set B (Post-Extraction Spike): Extract blank matrix from at least six different sources. After the final extraction step, spike the extracts with the analyte and IS at the same concentrations as Set A.

    • Set C (Matrix-Matched Standards): Spike blank matrix with the analyte and IS at the same concentrations as Set A before performing the entire extraction procedure.

  • Analysis: Analyze all three sets of samples using the developed LC-MS method.

  • Calculations:

    • Matrix Factor (MF): Calculate the MF for both the analyte and the IS by dividing the average peak area from Set B by the average peak area from Set A. An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.

    • IS-Normalized Matrix Factor: Calculate this by dividing the MF of the analyte by the MF of the IS. A value close to 1.0 indicates that the IS effectively compensates for the matrix effect.

    • Recovery: Calculate the extraction recovery by dividing the average peak area of the analyte in Set C by the average peak area in Set B.

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_outcome Result A Add Analyte & Co-eluting IS to Blank Matrix B Sample Extraction (e.g., SPE, LLE, PPT) A->B C Chromatographic Separation (Co-elution of Analyte & IS) B->C D Mass Spectrometry Detection (Ionization & Detection) C->D E Calculate Peak Area Ratio (Analyte Area / IS Area) D->E F Quantify using Calibration Curve (Ratio vs. Concentration) E->F G Accurate Concentration F->G

Caption: Experimental workflow for quantification using a co-eluting internal standard.

ion_suppression cluster_source ESI Source cluster_detector Mass Analyzer / Detector Droplet Charged Droplet Signal Reduced Analyte & IS Signal (Ion Suppression) Droplet->Signal Evaporation & Ion Transfer Analyte Analyte Ions Analyte->Droplet Ionization IS IS Ions IS->Droplet Ionization Matrix Matrix Components Matrix->Droplet Competition for Charge & Droplet Surface

Caption: Mechanism of ion suppression in electrospray ionization (ESI).

troubleshooting_tree Start Inaccurate Quantification with Co-eluting IS Check_Coelution Perfect Co-elution? Start->Check_Coelution Check_IS_Response Consistent IS Response? Check_Coelution->Check_IS_Response Yes Optimize_Chroma Optimize Chromatography Check_Coelution->Optimize_Chroma No Check_Matrix_Effect High Matrix Effect? Check_IS_Response->Check_Matrix_Effect Yes Investigate_Prep Investigate Sample Prep & IS Stability Check_IS_Response->Investigate_Prep No Improve_Cleanup Improve Sample Cleanup Check_Matrix_Effect->Improve_Cleanup Yes Method_OK Method Likely Robust Check_Matrix_Effect->Method_OK No

Caption: Decision tree for troubleshooting quantification issues.

References

Validation & Comparative

The Gold Standard: Why Quizartinib-d8 is the Superior Internal Standard for Quizartinib Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of the potent FLT3 inhibitor Quizartinib (B1680412), the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. While various compounds can be employed as internal standards, the use of a deuterated analog, specifically Quizartinib-d8, has emerged as the gold standard. This guide provides an objective comparison of this compound with other internal standards, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their bioanalytical assays.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary role of an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analysis is to compensate for variations in sample preparation, injection volume, and matrix effects. An ideal internal standard should mimic the analyte's behavior throughout the analytical process. Deuterated internal standards, such as this compound, are structurally identical to the analyte but have a higher mass due to the replacement of hydrogen atoms with deuterium. This subtle difference allows for their distinction by the mass spectrometer while ensuring they co-elute with the analyte and experience similar ionization suppression or enhancement.

In contrast, non-deuterated internal standards are typically structurally similar compounds. While they can correct for some variability, their physicochemical properties are not identical to the analyte, which can lead to differences in extraction recovery, chromatographic retention time, and ionization efficiency, ultimately compromising the accuracy of the results.

The following table summarizes the performance of Quizartinib analysis using a deuterated internal standard ([²H₄]-Quizartinib) versus a non-deuterated internal standard (Ibrutinib).

Performance MetricQuizartinib with [²H₄]-Quizartinib IS (Human Plasma)Quizartinib with Ibrutinib IS (Rat Plasma)
Linear Range 6 - 200 ng/mL2 - 1000 ng/mL
Intra-day Precision (RSD, %) 8.5% (at 20 ng/mL)≤ 13.07%
Inter-day Precision (RSD, %) 11% (at 20 ng/mL)≤ 13.17%
Intra-day Accuracy (%) 88% (at 20 ng/mL)Not explicitly reported
Inter-day Accuracy (%) 97% (at 19 ng/mL)Not explicitly reported

Data for [²H₄]-Quizartinib is adapted from a study in human plasma[1][2][3]. Data for Ibrutinib is from a study in rat plasma[4][5]. Direct comparison should be made with caution due to differences in the biological matrix and study design.

The data indicates that the method utilizing the deuterated internal standard, [²H₄]-Quizartinib, demonstrates high accuracy and precision[1][2][3]. While the study with Ibrutinib also shows acceptable precision, the use of a deuterated standard is generally preferred to minimize potential analytical variability.

The Rationale for Superiority: A Logical Overview

The preference for deuterated internal standards in mass spectrometry is based on sound scientific principles. The following diagram illustrates the logical relationship between the properties of an ideal internal standard and the advantages offered by a deuterated analog like this compound.

Logical Relationship: Superiority of Deuterated Internal Standards cluster_0 Requirements cluster_1 Solution cluster_2 Outcome A Ideal Internal Standard Properties B Co-elution with Analyte A->B C Similar Extraction Recovery A->C D Similar Ionization Response A->D E Chemically Inert A->E J Accurate Correction for Matrix Effects B->J C->J D->J F Deuterated Internal Standard (e.g., this compound) G Structurally Identical to Analyte F->G H Different Mass-to-Charge Ratio F->H G->B G->C G->D I Advantages of Deuterated IS K Improved Precision and Accuracy J->K L Robust and Reliable Quantification K->L

Caption: Logical flow demonstrating why deuterated internal standards are superior.

Quizartinib's Mechanism of Action: Targeting the FLT3 Signaling Pathway

Quizartinib is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic cells[6][7]. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the receptor and its downstream signaling pathways, driving the development of acute myeloid leukemia (AML)[6]. Quizartinib effectively blocks this aberrant signaling.

Quizartinib's Inhibition of the FLT3 Signaling Pathway cluster_FLT3 FLT3 Receptor cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes FLT3 FLT3-ITD (Constitutively Active) STAT5 STAT5 FLT3->STAT5 Activation PI3K_AKT PI3K/AKT FLT3->PI3K_AKT Activation RAS_MAPK RAS/MAPK FLT3->RAS_MAPK Activation Quizartinib Quizartinib Quizartinib->FLT3 Inhibition Proliferation Cell Proliferation STAT5->Proliferation Survival Cell Survival PI3K_AKT->Survival Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibition RAS_MAPK->Proliferation

Caption: Quizartinib inhibits the constitutively active FLT3-ITD receptor.

Experimental Protocols

Bioanalytical Method using [²H₄]-Quizartinib as Internal Standard

This method was developed for the quantification of Quizartinib in human plasma[1][2][3].

  • Sample Preparation: Liquid-liquid extraction.

  • Chromatography: Ultra-performance liquid chromatography (UPLC).

  • Column: Not specified.

  • Mobile Phase: Not specified.

  • Detection: Tandem mass spectrometry (MS/MS).

  • Internal Standard: [²H₄]-Quizartinib.

  • Calibration Range: 6 to 200 ng/mL.

  • Validation: The method was validated for selectivity, linearity, accuracy, precision, matrix effect, and recovery according to FDA guidelines.

Bioanalytical Method using Ibrutinib as Internal Standard

This method was developed for the quantification of Quizartinib in rat plasma[4][5].

  • Sample Preparation: Liquid-liquid extraction.

  • Chromatography: Not specified, likely HPLC or UPLC.

  • Column: BEH™ C18 column.

  • Mobile Phase: Not specified.

  • Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode with positive-ion electrospray ionization.

  • Internal Standard: Ibrutinib.

  • Calibration Range: 2 to 1000 ng/mL.

  • Validation: The method was validated according to FDA guidelines, demonstrating good linearity, precision, and accuracy.

Experimental Workflow for Quizartinib Analysis

The following diagram outlines a typical experimental workflow for the quantitative bioanalysis of Quizartinib using an internal standard.

Typical Bioanalytical Workflow for Quizartinib cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Collection Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Chromatography Chromatographic Separation (UPLC/HPLC) Extraction->Chromatography Detection Mass Spectrometric Detection (MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A standard workflow for Quizartinib bioanalysis.

Conclusion

The selection of an appropriate internal standard is paramount for the development of robust and reliable bioanalytical methods for Quizartinib. While structural analogs can be used, the evidence strongly supports the use of a deuterated internal standard like this compound. Its identical chemical properties to Quizartinib ensure it accurately tracks the analyte throughout the entire analytical process, leading to superior accuracy and precision in quantitative analysis. For researchers aiming for the highest quality data in pharmacokinetic studies, therapeutic drug monitoring, and other drug development applications, this compound is the unequivocally superior choice.

References

The Analytical Edge: Deuterated Internal Standards Elevate Quizartinib Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of bioanalytical methods for the potent FLT3 inhibitor, Quizartinib (B1680412), reveals that the use of a deuterated internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays offers superior accuracy and precision. This guide provides a comprehensive comparison of available methods, detailed experimental protocols, and the underlying signaling pathway of Quizartinib, offering researchers and drug development professionals the critical data needed for robust pharmacokinetic and clinical studies.

Quizartinib, a highly selective and potent second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor, has demonstrated significant clinical efficacy in patients with relapsed or refractory Acute Myeloid Leukemia (AML) harboring FLT3 internal tandem duplication (ITD) mutations.[1] Accurate quantification of Quizartinib in biological matrices is paramount for pharmacokinetic modeling, therapeutic drug monitoring, and establishing exposure-response relationships. The gold standard for this application is LC-MS/MS, and the choice of an appropriate internal standard is a critical determinant of assay performance.

Superiority of Deuterated Internal Standards

An ideal internal standard should mimic the analyte's chemical and physical properties throughout sample preparation and analysis to compensate for variability. A deuterated internal standard, where one or more hydrogen atoms in the Quizartinib molecule are replaced by deuterium, is the superior choice for several reasons:

  • Co-elution: The deuterated IS has nearly identical chromatographic retention time to the analyte, ensuring that both are subjected to the same matrix effects at the point of ionization.

  • Similar Ionization Efficiency: The ionization efficiency of the deuterated IS is very similar to the unlabeled drug, leading to a more consistent and predictable response ratio.

  • Reduced Extraction Variability: Having almost identical physical properties, the deuterated IS experiences the same degree of loss or degradation as the analyte during sample preparation steps like protein precipitation or liquid-liquid extraction.

In contrast, using a non-deuterated, structurally analogous compound as an internal standard, such as Ibrutinib, can introduce variability.[2][3] While cost-effective, differences in retention time, ionization efficiency, and extraction recovery between the analyte and the IS can lead to less accurate and precise quantification.

Comparative Analysis of Quizartinib Quantification Methods

The following table summarizes the performance of different LC-MS/MS methods for Quizartinib quantification, highlighting the advantages of using a deuterated internal standard.

ParameterMethod with Deuterated IS[4]Method with Non-Deuterated IS (Ibrutinib)[3]
Internal Standard Deuterated QuizartinibIbrutinib
Matrix Mouse PlasmaRat Plasma
Linear Range 2–2000 ng/mL2–1000 ng/mL
Correlation Coefficient (r²) 0.9958> 0.998
Intra-day Precision (%CV) Not explicitly stated, but method successfully validated≤ 13.07%
Inter-day Precision (%CV) Not explicitly stated, but method successfully validated≤ 13.17%
Extraction Method Salting-out assisted liquid-liquid extractionLiquid-liquid extraction

While both methods demonstrate acceptable linearity and precision, the use of a deuterated internal standard is generally considered best practice for minimizing analytical variability and ensuring the highest data quality. A study utilizing a deuterated IS reported a mean relative extraction recovery in the range of 90.3-106.5%, underscoring the benefit of this approach.[2]

Experimental Protocols

Below are detailed methodologies for the quantification of Quizartinib using an LC-MS/MS method with a deuterated internal standard.

Sample Preparation (Salting-Out Assisted Liquid-Liquid Extraction)[4]
  • To 50 µL of plasma sample, add the deuterated Quizartinib internal standard.

  • Add acetonitrile (B52724) for protein precipitation.

  • Add magnesium sulfate (B86663) to facilitate the separation of the aqueous and organic layers.

  • Vortex and centrifuge the sample.

  • Transfer the supernatant (acetonitrile layer) to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3][4][5]
  • Chromatographic Column: A reversed-phase column, such as a BEH C18, is typically used for separation.[2][3]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% acetic acid in water) and an organic solvent (e.g., acetonitrile) is commonly employed.[2][5]

  • Ionization: Positive electrospray ionization (ESI+) is used to generate ions.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode is used for detection and quantification.

  • Monitored Transitions:

    • Quizartinib: m/z 561.1 -> 114.1 (example transition)[2]

    • Deuterated Quizartinib: The specific transition will depend on the deuteration pattern but will have a higher mass-to-charge ratio than the unlabeled drug.

Quizartinib's Mechanism of Action: FLT3 Signaling Pathway

Quizartinib exerts its therapeutic effect by inhibiting the FLT3 receptor tyrosine kinase.[6][7] Mutations in the FLT3 gene can lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival in AML.[8][9] Quizartinib binds to the ATP-binding site of FLT3, preventing its phosphorylation and subsequent activation of downstream signaling pathways.[6][7] This ultimately leads to the inhibition of cell growth and induction of apoptosis in leukemic cells.[6] The key signaling pathways inhibited by Quizartinib include the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways.[6][8][9]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT STAT JAK->STAT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival AKT->Survival STAT->Proliferation STAT->Survival Quizartinib Quizartinib Quizartinib->FLT3

Figure 1. Simplified FLT3 signaling pathway and the inhibitory action of Quizartinib.

Conclusion

The use of a deuterated internal standard in LC-MS/MS methods for the quantification of Quizartinib provides a robust and reliable analytical approach. This method ensures high accuracy and precision, which are essential for the clinical development and therapeutic monitoring of this targeted anticancer agent. The detailed protocols and understanding of Quizartinib's mechanism of action provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development.

References

Comparative pharmacokinetic analysis of Quizartinib in different patient populations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Pharmacokinetic Analysis of Quizartinib (B1680412) in Diverse Patient Populations

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetics of Quizartinib, a potent and selective second-generation FLT3 inhibitor, across various patient populations. The information is intended to support researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) of Quizartinib in different clinical contexts.

Quizartinib is a critical therapeutic agent for acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations. Its efficacy and safety are intrinsically linked to its pharmacokinetic profile, which can be influenced by patient-specific factors such as age, organ function, and concomitant medications.

Mechanism of Action: FLT3 Signaling Pathway Inhibition

Quizartinib exerts its therapeutic effect by inhibiting the FLT3 receptor tyrosine kinase.[1] In FLT3-ITD positive AML, the receptor is constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways like PI3K/AKT and RAS/RAF/MEK/ERK.[2] Quizartinib and its active metabolite, AC886, bind to the ATP-binding domain of FLT3, preventing autophosphorylation and thereby blocking these downstream signals, which ultimately induces apoptosis in leukemic cells.[1][2]

FLT3_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3-ITD PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Quizartinib Quizartinib Quizartinib->FLT3 Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Quizartinib's inhibition of the FLT3-ITD signaling pathway.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Quizartinib and its active metabolite, AC886, in different patient populations.

Table 1: Single-Dose Pharmacokinetics of Quizartinib (30 mg) in Healthy Adults and Patients with Moderate Hepatic Impairment
ParameterHealthy Adults (n=6)Moderate Hepatic Impairment (n=6)
Quizartinib
Cmax (ng/mL)100.3 (30.8)88.2 (28.9)
AUCinf (ngh/mL)8736 (32.9)8056 (35.6)
Tmax (h)4.0 (2.0 - 6.0)6.0 (4.0 - 24.0)
t1/2 (h)96.3 (22.2)93.7 (33.0)
AC886 (Active Metabolite)
Cmax (ng/mL)15.3 (44.6)12.0 (37.2)
AUCinf (ngh/mL)2697 (56.0)2154 (40.4)
Tmax (h)24.0 (6.0 - 144)144 (24.0 - 360)
t1/2 (h)158 (29.2)142 (24.7)
Data presented as geometric mean (% coefficient of variation), except for Tmax which is median (range). Data from a study in participants with moderate hepatic impairment as defined by NCI-ODWG criteria (NCT04473664).
Table 2: Population Pharmacokinetic Parameters of Quizartinib in Adult Patients with AML
ParameterNewly Diagnosed AMLRelapsed/Refractory AML
Apparent Clearance (CL/F, L/h)0.440.74
Apparent Central Volume of Distribution (Vc/F, L)114114
Apparent Peripheral Volume of Distribution 1 (Vp1/F, L)179179
Apparent Peripheral Volume of Distribution 2 (Vp2/F, L)11001100
Absorption Rate Constant (ka, h⁻¹)0.250.25
Values are typical population estimates from NONMEM analysis.[3]
Pharmacokinetics in Special Populations
  • Pediatric Patients: A Phase I study in children with relapsed AML determined a well-tolerated dose of 60 mg/m²/day.[4] A Phase 1/2 dose-escalating study (NCT03793478) is ongoing to establish a pediatric dose that achieves similar exposure to the adult dose of 60 mg daily; however, specific pharmacokinetic data from this trial are not yet available.[5]

  • Hepatic Impairment: A dedicated clinical study (NCT04473664) found that moderate hepatic impairment was not associated with a clinically meaningful increase in Quizartinib exposure.[6] Therefore, no dose adjustment is recommended for patients with mild or moderate hepatic impairment.[6] The pharmacokinetics of Quizartinib in patients with severe hepatic impairment have not been formally studied.[3]

  • Renal Impairment: Population pharmacokinetic analyses have shown that renal function, as measured by estimated glomerular filtration rate (eGFR), does not have a clinically significant effect on the clearance of Quizartinib.[1][6] This is consistent with findings that renal excretion is a minor pathway for the elimination of Quizartinib.[1]

Experimental Protocols

General Clinical Pharmacokinetic Study Design

The pharmacokinetic parameters of Quizartinib are typically evaluated in clinical trials through the following general workflow:

experimental_workflow Patient Patient Enrollment (& Eligibility Screening) Dosing Quizartinib Administration (Oral, Once Daily) Patient->Dosing Sampling Serial Blood Sampling (Pre-dose & Post-dose timepoints) Dosing->Sampling Processing Plasma Separation & Storage (-20°C or lower) Sampling->Processing Analysis LC-MS/MS Bioanalysis (Quizartinib & AC886 Quantification) Processing->Analysis PK_Analysis Pharmacokinetic Analysis (NCA or PopPK) Analysis->PK_Analysis

Figure 2: General workflow for a clinical pharmacokinetic study of Quizartinib.

Dosing and Administration:

  • Quizartinib is administered orally, typically as a once-daily dose.

  • Doses have ranged from 12 mg to 450 mg in clinical trials.

  • The recommended starting dose in adults with newly diagnosed FLT3-ITD AML is 35.4 mg once daily on days 8-21 of induction chemotherapy.

Blood Sampling:

  • Serial blood samples are collected at specified time points before and after drug administration to characterize the concentration-time profile.

  • Typical sampling schedules in adult studies include pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 9, and 24 hours post-dose on days 1 and 8 of the first cycle.

Bioanalytical Method for Quantification of Quizartinib and AC886

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of Quizartinib and its active metabolite, AC886, in plasma.

Sample Preparation:

  • Protein Precipitation: Plasma samples are typically treated with a precipitating agent, such as acetonitrile, to remove proteins.

  • Liquid-Liquid Extraction: An alternative or additional step where the analytes are extracted from the aqueous plasma into an immiscible organic solvent.

  • Reconstitution: The extracted and dried sample is reconstituted in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Conditions:

  • Chromatographic Separation: A C18 reverse-phase column is commonly used to separate Quizartinib and AC886 from endogenous plasma components.

  • Mass Spectrometric Detection: Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for Quizartinib and its internal standard to ensure selectivity and sensitivity.

Conclusion

The pharmacokinetic profile of Quizartinib is well-characterized in adult patients with AML and healthy volunteers. Population pharmacokinetic analyses have demonstrated that while some patient-specific factors may influence exposure, only the concomitant use of strong CYP3A inhibitors necessitates a dose adjustment. The impact of moderate hepatic impairment on Quizartinib pharmacokinetics is not considered clinically meaningful, and renal impairment does not appear to significantly alter its clearance. Further research is needed to fully characterize the pharmacokinetics in pediatric patients to establish an optimal dosing regimen. The methodologies for clinical pharmacokinetic evaluation and bioanalysis are well-established, providing a robust framework for future studies.

References

A Comparative Analysis of Quizartinib's Efficacy Against Other FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. This has led to the development of targeted therapies known as FLT3 inhibitors. This guide provides a comprehensive comparison of the preclinical and clinical efficacy of Quizartinib, a potent second-generation FLT3 inhibitor, against other notable FLT3 inhibitors: Gilteritinib (B612023), Sorafenib (B1663141), and Midostaurin (B1676583).

Mechanism of Action: Type I vs. Type II Inhibition

FLT3 inhibitors can be broadly classified into two types based on their binding mode to the kinase domain.

  • Type I inhibitors , such as Gilteritinib and Midostaurin , bind to the active conformation of the FLT3 kinase. This allows them to inhibit both FLT3-ITD mutations and mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation.[1]

  • Type II inhibitors , like Quizartinib and Sorafenib , bind to the inactive conformation of the kinase.[1] This makes them highly potent against FLT3-ITD but generally less effective against most FLT3-TKD mutations.[1]

In Vitro Efficacy: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of these inhibitors against AML cell lines harboring FLT3 mutations.

InhibitorCell LineFLT3 MutationIC50 (nM)Reference(s)
Quizartinib MV4-11FLT3-ITD0.40[2]
MOLM-13FLT3-ITD0.89[2]
MOLM-14FLT3-ITD0.73[2]
Gilteritinib MV4-11FLT3-ITD~1[3]
MOLM-14FLT3-ITD29.08 - 49.31[3]
Sorafenib MV4-11FLT3-ITD3[4]
Ba/F3-D835YFLT3-TKD210[5]
Midostaurin MOLM-13FLT3-ITD200[6]
MOLM-14FLT3-ITD45.09 - 106.00[3]

In Vivo Preclinical Efficacy in Xenograft Models

Preclinical studies using animal models provide crucial insights into the anti-leukemic activity of FLT3 inhibitors in a living system.

InhibitorAnimal ModelCell Line EngraftedDosing RegimenKey OutcomesReference(s)
Quizartinib Mouse XenograftMV4-11 (FLT3-ITD)≥1 mg/kgTumor regression[2]
Mouse XenograftMOLM-13 (FLT3-ITD)3 mg/kg96% Tumor Growth Inhibition[7]
Gilteritinib Mouse XenograftMV4-11 (FLT3-ITD)30 mg/kg, oral, dailySignificant inhibition[3][8]
Mouse XenograftMOLM-13 (FLT3-ITD)30 mg/kg97% Tumor Growth Inhibition[7]
Sorafenib Murine XenograftFLT3/ITD mutant cellsNot specifiedLowered leukemic burden[9]
NOD-SCID-IL2Rγnull miceAML xenografts60 mg/kg twice daily + cytarabineProlonged median survival[10]
Midostaurin SKNO-1-luc+ xenograftSKNO-1 (wt-FLT3)80 mg/kgSignificantly lowered leukemia burden and increased median survival[11]
OCI-AML3-luc+ xenograftOCI-AML3 (wt-FLT3)100 mg/kgSignificantly lowered leukemia burden and increased median survival[11]

Clinical Efficacy Overview

Clinical trials have established the roles of these inhibitors in the treatment of FLT3-mutated AML.

Quizartinib has demonstrated a significant survival benefit over chemotherapy in relapsed/refractory FLT3-ITD AML. The QuANTUM-R study showed that Quizartinib extended overall survival compared to salvage chemotherapy. Furthermore, the QuANTUM-First trial showed that Quizartinib combined with standard chemotherapy improved overall survival in newly diagnosed FLT3-ITD positive AML patients.[12]

Gilteritinib is approved for adult patients with relapsed or refractory AML with a FLT3 mutation. The ADMIRAL trial demonstrated superior overall survival with gilteritinib compared to salvage chemotherapy.[13]

Midostaurin is approved in combination with standard chemotherapy for adult patients with newly diagnosed FLT3-mutated AML. The RATIFY trial showed that the addition of midostaurin to chemotherapy led to a significant improvement in overall survival.[14]

Sorafenib , a multi-kinase inhibitor, has shown activity in FLT3-ITD AML and is sometimes used off-label, particularly in the post-transplant maintenance setting.[9][15]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental design, the following diagrams illustrate the FLT3 signaling pathway and a typical workflow for evaluating FLT3 inhibitor efficacy.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

FLT3 signaling pathway and its downstream effectors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cell_culture AML Cell Culture (e.g., MV4-11, MOLM-13) treatment Treatment with FLT3 Inhibitors (Quizartinib, Gilteritinib, etc.) cell_culture->treatment ic50 IC50 Determination (MTT Assay) treatment->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western_blot Western Blot (p-FLT3, p-STAT5, etc.) treatment->western_blot xenograft AML Xenograft Model (e.g., NOD/SCID mice) drug_admin Drug Administration (Oral gavage) xenograft->drug_admin tumor_measurement Tumor Volume Measurement drug_admin->tumor_measurement survival_analysis Survival Analysis drug_admin->survival_analysis

References

Navigating Bioanalytical Waters: A Comparative Guide to Incurred Sample Reanalysis in Quizartinib Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the reliability and reproducibility of bioanalytical data is paramount. Incurred sample reanalysis (ISR) stands as a critical quality control measure in pharmacokinetic (PK) studies, verifying the initial analytical results. This guide provides a comprehensive comparison of bioanalytical methodologies for Quizartinib (B1680412), a potent FLT3 inhibitor, with a focus on the procedural intricacies of ISR.

This document delves into the established bioanalytical methods for Quizartinib, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), and outlines the experimental protocols for both the primary analysis and the subsequent ISR. Furthermore, it provides a comparative overview of alternative bioanalytical techniques and visualizes the critical pathways and workflows involved.

Comparative Analysis of Bioanalytical Methods for Quizartinib

The quantification of Quizartinib in biological matrices, predominantly plasma, is crucial for its pharmacokinetic characterization. LC-MS/MS has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and robustness.

ParameterLC-MS/MS for QuizartinibAlternative Method: HPLC-UV for Tyrosine Kinase Inhibitors
Principle Separation by liquid chromatography followed by detection based on mass-to-charge ratio.Separation by liquid chromatography followed by detection based on UV absorbance.
Sensitivity High (Lower Limit of Quantification (LLOQ) typically in the low ng/mL range).[1][2][3]Moderate to Low (LLOQ often in the mid to high ng/mL range).[4][5]
Selectivity High, due to the specificity of mass spectrometric detection.[4][5]Lower, susceptible to interference from co-eluting compounds with similar UV absorbance.[4][5]
Linear Range Wide, typically covering several orders of magnitude (e.g., 2-1000 ng/mL, 6-200 ng/mL).[1][3]Narrower compared to LC-MS/MS.[6][7]
Precision & Accuracy Generally high, with intra- and inter-day precision ≤15% and accuracy within 85-115%.[1][3]Can be acceptable, but may be compromised by lower sensitivity and selectivity.[6][7]
Sample Preparation Often requires protein precipitation, liquid-liquid extraction (LLE), or salting-out assisted LLE (SALLE).[2][8]Similar sample preparation techniques are employed.[6][7]
Cost & Complexity Higher initial instrument cost and more complex operation.[5]Lower instrument cost and simpler operation.[5]
Application to Quizartinib Well-established and validated in numerous clinical and preclinical studies.[1][2][3]Not the preferred method for Quizartinib due to the need for high sensitivity; more suitable for drugs with higher plasma concentrations.[4][5]

Experimental Protocols

Detailed Bioanalytical Method for Quizartinib in Human Plasma using UPLC-MS/MS

This protocol is a synthesized representation based on methodologies reported in pharmacokinetic studies of Quizartinib.[1][2][3]

1. Sample Preparation (Salting-Out Assisted Liquid-Liquid Extraction - SALLE)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard working solution (e.g., Quizartinib-d8).

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 30 seconds.

  • Add approximately 100 mg of magnesium sulfate.

  • Vortex for 1 minute to facilitate the phase separation.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper acetonitrile layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS System and Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 95% A

    • 0.5-2.5 min: Linear gradient to 5% A

    • 2.5-3.0 min: Hold at 5% A

    • 3.0-3.1 min: Return to 95% A

    • 3.1-4.0 min: Re-equilibration at 95% A

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500 or equivalent).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quizartinib: Precursor ion > Product ion (specific m/z values to be determined based on the instrument).

    • Internal Standard: Precursor ion > Product ion (specific m/z values to be determined based on the instrument).

3. Calibration and Quality Control

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Quizartinib into blank human plasma.

  • A typical calibration curve range is 2 to 2000 ng/mL.[3]

  • QC samples should be prepared at low, medium, and high concentrations.

Incurred Sample Reanalysis (ISR) Protocol

This protocol is based on regulatory guidelines and best practices.[9][10][11]

1. Sample Selection

  • Select a subset of study samples for reanalysis. Regulatory guidelines suggest reanalyzing up to 10% of the first 1000 samples and 5% of the samples thereafter.[9]

  • Samples should be selected to cover the entire PK profile, including points around Cmax and in the elimination phase.[9][11]

  • The selection should be random and unbiased.

2. Reanalysis Procedure

  • The reanalysis should be performed in a separate analytical run on a different day from the original analysis.[10][12]

  • Use the same validated bioanalytical method as the original analysis.

  • The reanalysis should be conducted by a different analyst, if possible, to minimize bias.

  • The original and reanalyzed sample concentrations are then compared.

3. Acceptance Criteria

  • The percentage difference between the initial and reanalyzed values for each sample is calculated using the formula: (% Difference) = [(Reanalyzed Value - Original Value) / Mean of the two values] x 100.

  • For small molecules like Quizartinib, at least two-thirds (67%) of the reanalyzed samples must have a percentage difference within ±20% of the mean.[9][11]

Visualizations

Signaling Pathway of Quizartinib

Quizartinib is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[13] Mutations in FLT3 can lead to its constitutive activation, promoting cancer cell proliferation and survival through downstream signaling pathways such as RAS/MEK/ERK and PI3K/AKT.[13] Quizartinib blocks this signaling by binding to the ATP-binding pocket of FLT3, thereby inhibiting its autophosphorylation.[14][15][16]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/MEK/ERK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quizartinib Quizartinib Quizartinib->FLT3

Caption: Quizartinib inhibits the FLT3 signaling pathway, blocking downstream proliferation signals.

Experimental Workflow for Incurred Sample Reanalysis

The ISR process follows a structured workflow to ensure the integrity and reproducibility of pharmacokinetic data.

ISR_Workflow start Start: Completion of Initial Sample Analysis select_samples Select Incurred Samples (e.g., 10% of total) start->select_samples reanalyze Reanalyze Selected Samples (Separate Run, Different Day) select_samples->reanalyze compare Compare Original and Reanalyzed Results reanalyze->compare calculate Calculate % Difference for Each Sample compare->calculate evaluate Evaluate Against Acceptance Criteria (≤20% diff. for ≥67% samples) calculate->evaluate pass ISR Passed: Report Results evaluate->pass Pass fail ISR Failed: Investigate Cause evaluate->fail Fail end End pass->end investigate Root Cause Analysis: - Method Issues - Sample Integrity - Analyst Error fail->investigate corrective_action Implement Corrective and Preventive Actions (CAPA) investigate->corrective_action document Document Investigation and CAPA corrective_action->document document->end

Caption: A typical workflow for conducting Incurred Sample Reanalysis in a clinical trial.

References

A Head-to-Head Comparison of Quizartinib and Midostaurin in FLT3-ITD Positive Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the efficacy, safety, and molecular mechanisms of two key FLT3 inhibitors in the treatment of Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations.

This guide provides a comprehensive comparison of Quizartinib and Midostaurin (B1676583), two prominent tyrosine kinase inhibitors (TKIs) utilized in the management of FLT3-ITD positive AML. By examining key clinical trial data, preclinical efficacy, and mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to inform future research and therapeutic strategies.

At a Glance: Key Differences and Clinical Standing

Quizartinib, a second-generation FLT3 inhibitor, is a highly potent and selective agent against the FLT3-ITD mutation.[1] Midostaurin, a first-generation multi-kinase inhibitor, targets not only FLT3 but also other kinases such as KIT, VEGFR2, and PDGFR.[2] Both drugs have demonstrated significant improvements in overall survival when combined with standard chemotherapy in newly diagnosed FLT3-mutated AML patients and have been approved for this indication.[3][4]

Mechanism of Action: Targeting the Aberrant FLT3 Signaling Pathway

The FLT3-ITD mutation leads to constitutive activation of the FLT3 receptor, driving uncontrolled proliferation of leukemic cells through downstream signaling pathways, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[5]

Quizartinib is a type II inhibitor that binds to the inactive conformation of the FLT3 receptor, preventing its activation and subsequent downstream signaling.[6] Its high selectivity for FLT3 minimizes off-target effects.[5]

Midostaurin , a type I inhibitor, binds to the active conformation of the FLT3 receptor.[6] Its broader kinase inhibition profile may contribute to both its therapeutic effects and a wider range of side effects.[2]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS FLT3-ITD (Constitutive Activation) PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Quizartinib Quizartinib Quizartinib->FLT3 Inhibits (Inactive form) Midostaurin Midostaurin Midostaurin->FLT3 Inhibits (Active form) Resistance_Mechanisms cluster_quizartinib Quizartinib Resistance cluster_midostaurin Midostaurin Resistance Q_OnTarget On-Target (FLT3 Kinase Domain Mutations) - D835Y - F691L Q_OffTarget Off-Target (Bypass Pathways) - RAS Pathway Activation M_Clonal Clonal Evolution (Mutations in other pathways) - MAPK Pathway M_Persistence Persistence of FLT3-ITD Clone M_Upregulation FLT3 Upregulation Cell_Viability_Workflow start Start seed Seed FLT3-ITD+ AML cells in 96-well plate start->seed treat Treat with serial dilutions of Quizartinib or Midostaurin seed->treat incubate Incubate for 72 hours treat->incubate add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo®) incubate->add_reagent measure Measure absorbance or luminescence add_reagent->measure analyze Calculate IC50 values measure->analyze end End analyze->end

References

Safety Operating Guide

Navigating the Safe Handling of Quizartinib-d8: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Quizartinib-d8. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment. Quizartinib is classified as a hazardous drug, and this compound, its deuterated analog, should be handled with the same level of caution. The parent compound, Quizartinib, has been identified as a substance that may cause damage to organs (bone marrow, lymphoid system) through prolonged or repeated exposure and may damage fertility or the unborn child[1][2].

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent use of appropriate Personal Protective Equipment (PPE) is the most critical barrier against exposure to this compound. The following table summarizes the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be worn over the gown cuff, and the inner glove worn under. Gloves should be changed immediately if contaminated or damaged[3][4].
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).Protects skin and personal clothing from contamination. Gowns should be worn during all handling activities[4][5].
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes and aerosols. Safety glasses with side shields are a minimum requirement[1][6].
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder form or when there is a risk of aerosolization.Prevents inhalation of hazardous particles. Work should be conducted in a well-ventilated area[1][4][6].
Shoe Covers Disposable shoe covers.Prevents the tracking of contaminants out of the designated handling area[5].

Operational and Disposal Plans: A Step-by-Step Approach

A clear and structured workflow is essential for minimizing risk. The following diagram outlines the key stages of handling this compound, from preparation to disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area (e.g., Fume Hood, BSC) prep_ppe->prep_area prep_materials Gather All Necessary Materials prep_area->prep_materials handle_compound Handle this compound prep_materials->handle_compound handle_exp Perform Experimental Procedures handle_compound->handle_exp decontaminate_area Decontaminate Work Area handle_exp->decontaminate_area dispose_waste Dispose of Contaminated Waste (in designated hazardous waste containers) decontaminate_area->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

This compound Handling Workflow Diagram

Experimental Protocols: General Handling Procedures

While specific experimental protocols will vary, the following general procedures must be followed when handling this compound:

  • Engineering Controls : All work with solid forms of this compound should be conducted in a certified chemical fume hood, a Class II Biological Safety Cabinet (BSC), or a glove box to minimize inhalation exposure[5].

  • Personal Hygiene : Always wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and upon leaving the work area[6][7].

  • Spill Management : In the event of a spill, immediately alert others in the area. For powder spills, gently cover with a damp absorbent material to avoid generating dust. For liquid spills, use an appropriate absorbent from a chemotherapy spill kit. Clean the area working from the outside in, and then decontaminate the surface. All materials used for cleanup should be disposed of as hazardous waste[5][7][8].

  • First Aid :

    • Skin Contact : Remove contaminated clothing and wash the affected area gently with plenty of soap and water. Seek medical attention if irritation occurs[1][6].

    • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention[1][6][7].

    • Inhalation : Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[2].

    • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[6].

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste : Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other disposable materials should be placed in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste : Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of down the drain.

  • Sharps : Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container designated for hazardous waste.

Disposal must be carried out in accordance with all local, state, and federal regulations[6][8]. Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal procedures. By adhering to these stringent safety protocols, you can minimize the risks associated with handling this compound and ensure a safe and controlled laboratory environment.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.